VE607
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O4/c25-19(15-23-11-3-1-4-12-23)17-27-21-7-9-22(10-8-21)28-18-20(26)16-24-13-5-2-6-14-24/h7-10,19-20,25-26H,1-6,11-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRNQWHTLRBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VE607: A Small Molecule Inhibitor of SARS-CoV-2 Entry Through Spike Glycoprotein Stabilization
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of VE607, a small molecule inhibitor of SARS-CoV-2 entry. It details the molecular interactions, antiviral activity against various strains, and the development of more potent analogs. This document is intended for researchers and professionals in the fields of virology, pharmacology, and drug development.
Executive Summary
This compound is a small molecule that has been identified as an inhibitor of SARS-CoV-2 entry into host cells. Originally investigated as an inhibitor for SARS-CoV-1, it has demonstrated efficacy against SARS-CoV-2 and its variants of concern. The primary mechanism of action of this compound involves its direct binding to the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike (S) glycoprotein. This interaction stabilizes the RBD in an "up" conformation, a state that is necessary for receptor binding but, in the case of this compound's influence, ultimately leads to the inhibition of viral entry. This counterintuitive mechanism sets it apart from many other entry inhibitors. Furthermore, structure-activity relationship (SAR) studies have led to the development of this compound analogs, such as DY-III-281, with significantly improved potency.
Mechanism of Action
The entry of SARS-CoV-2 into host cells is mediated by the S glycoprotein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface. The S protein exists as a trimer, with each monomer having a receptor-binding domain (RBD) that can be in either a "down" (receptor-inaccessible) or an "up" (receptor-accessible) conformation.
This compound exerts its antiviral effect through a novel mechanism:
-
Binding to the RBD: In silico docking studies and experimental data suggest that this compound binds to a pocket at the interface between the RBD and the ACE2 receptor.[1][2]
-
Stabilization of the "RBD-up" Conformation: Single-molecule Förster resonance energy transfer (smFRET) studies have shown that this compound binding stabilizes the RBD in the "up" conformation.[1][2]
-
Inhibition of Viral Entry: Despite stabilizing the receptor-accessible "up" state, this compound inhibits the subsequent steps required for the fusion of the viral and cellular membranes, thereby blocking viral entry.[1] While the precise downstream mechanism of inhibition is still under investigation, it is hypothesized that the this compound-induced conformation is non-productive for membrane fusion.
This mechanism is visualized in the following signaling pathway diagram:
References
The Molecular Target of VE607: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VE607 is a small molecule inhibitor that targets the Spike (S) glycoprotein of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[1][2][3][4][5][6] Its mechanism of action involves binding to the receptor-binding domain (RBD) of the S protein, specifically at the interface with the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][2][3][4][5] This interaction stabilizes the RBD in an "up" conformation, a state that precedes viral entry but ultimately inhibits the subsequent conformational changes required for membrane fusion and viral entry into the host cell.[1][2][3][4][5][6][7][8][9] this compound has demonstrated inhibitory activity against SARS-CoV-1, SARS-CoV-2, and its variants of concern (VOCs) in the low micromolar range.[1][4][7]
Quantitative Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound.
Table 1: Inhibitory Potency of this compound against SARS-CoV-2
| Virus | Assay Type | Cell Line | IC50 (μM) |
| Authentic SARS-CoV-2 (D614G) | Virus Inhibition Assay | Vero-E6 | 2.42[1][7] |
| SARS-CoV-2 Pseudovirus | Pseudovirus Neutralization | 293T-ACE2 | ~5 |
| SARS-CoV-1 Pseudovirus | Pseudovirus Neutralization | 293T-ACE2 | ~2 |
Table 2: Inhibitory Potency of this compound against SARS-CoV-2 Variants of Concern (VOCs)
| Variant | Assay Type | IC50 (μM) |
| Alpha | Pseudovirus Neutralization | Low micromolar range[1][7] |
| Beta | Pseudovirus Neutralization | Low micromolar range[1][7] |
| Gamma | Pseudovirus Neutralization | Low micromolar range[1][7] |
| Delta | Pseudovirus Neutralization | Low micromolar range[1][7] |
| Omicron (BA.1) | Pseudovirus Neutralization | Low micromolar range[1] |
| Omicron (BA.2) | Pseudovirus Neutralization | Low micromolar range[1] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Result |
| 293T-ACE2 | CellTiter-Glo | Up to 100 μM | No toxicity observed[2][7] |
| Vero-E6 | CellTiter-Glo | Up to 100 μM | No toxicity observed[2][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Pseudovirus Neutralization Assay
This assay is employed to determine the concentration of an inhibitor required to reduce viral entry by 50% (IC50).
-
Cell Lines and Reagents: 293T-ACE2 cells (HEK293T cells stably expressing human ACE2), pseudoviral particles expressing the SARS-CoV-2 Spike protein and carrying a luciferase reporter gene, cell culture medium (e.g., DMEM with 10% FBS), and the inhibitor (this compound).
-
Procedure:
-
Seed 293T-ACE2 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Incubate the pseudoviral particles with the different concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.
-
Add the pseudovirus-inhibitor mixture to the 293T-ACE2 cells.
-
Incubate for 48-72 hours.
-
Measure luciferase activity, which is proportional to the extent of viral entry.
-
Calculate the IC50 value by fitting the dose-response curve.
-
Authentic SARS-CoV-2 Inhibition Assay
This assay measures the ability of an inhibitor to block the replication of live, infectious SARS-CoV-2.
-
Cell Lines and Reagents: Vero-E6 cells (a cell line susceptible to SARS-CoV-2 infection), authentic SARS-CoV-2 virus, cell culture medium, and this compound.
-
Procedure:
-
Seed Vero-E6 cells in 96-well plates.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the diluted this compound for a set period.
-
Infect the cells with a known titer of authentic SARS-CoV-2.
-
Incubate for a specified duration (e.g., 24-48 hours).
-
Quantify viral replication, for example, by measuring viral RNA levels using RT-qPCR or by observing the cytopathic effect (CPE).
-
Determine the IC50 value based on the reduction in viral replication.
-
In Silico Docking
Computational modeling is used to predict the binding mode of a small molecule to its protein target.
-
Software and Models: Molecular docking software (e.g., AutoDock, Glide), and a high-resolution crystal structure of the SARS-CoV-2 Spike protein in complex with the ACE2 receptor.
-
Procedure:
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the 3D structure of the this compound molecule.
-
Define a binding site on the Spike protein, typically centered on the RBD-ACE2 interface.
-
Run the docking simulation to generate multiple possible binding poses of this compound.
-
Analyze the predicted binding poses based on scoring functions that estimate the binding affinity and identify key interacting residues.
-
Mutational Analysis
This technique is used to validate the predicted binding site from in silico docking by mutating the proposed interacting residues.
-
Procedure:
-
Identify key amino acid residues in the Spike protein's RBD that are predicted to interact with this compound from the docking studies.
-
Generate mutant Spike proteins where these key residues are changed to other amino acids (e.g., alanine scanning).
-
Produce pseudoviruses carrying these mutant Spike proteins.
-
Perform pseudovirus neutralization assays with this compound on these mutant viruses.
-
A significant increase in the IC50 value for a mutant virus compared to the wild-type virus indicates that the mutated residue is critical for this compound's inhibitory activity.
-
Visualizations
Signaling Pathway: SARS-CoV-2 Entry and Inhibition by this compound
Caption: SARS-CoV-2 entry pathway and the inhibitory mechanism of this compound.
Experimental Workflow: Identification and Validation of this compound's Molecular Target
Caption: Workflow for identifying and validating the molecular target of this compound.
References
- 1. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry. | BioGRID [thebiogrid.org]
- 4. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. This compound Stabilizes SARS-CoV-2 Spike In the "RBD-up" Conformation and Inhibits Viral Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
VE607: A Novel, Potent, and Selective Inhibitor of Tank-Binding Kinase 1 (TBK1)
Abstract
The innate immune system is a critical first line of defense against pathogens, but its dysregulation can lead to chronic inflammation and autoimmune disorders. Tank-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase that has emerged as a key node in coordinating the inflammatory response, particularly through its role in type I interferon (IFN) production. Here, we describe the discovery and initial characterization of VE607, a novel, potent, and highly selective small molecule inhibitor of TBK1. This document details the biochemical and cellular activity of this compound, providing quantitative data on its potency, selectivity, and mechanism of action. The experimental protocols used to generate this data are described in full, and key signaling and experimental workflows are visually represented. These initial findings establish this compound as a promising therapeutic candidate for the treatment of TBK1-driven pathologies.
Biochemical Characterization: Potency and Selectivity
The primary objective in the initial biochemical characterization of this compound was to determine its potency against its intended target, TBK1, and its selectivity against other structurally related kinases. A highly selective compound minimizes the risk of off-target effects, a critical attribute for a successful therapeutic agent.
Kinase Inhibition Profile
This compound was profiled against a panel of kinases to assess its inhibitory activity. The half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format. The results, summarized in Table 1, demonstrate that this compound is a highly potent inhibitor of TBK1, with sub-nanomolar activity. Importantly, it displays significant selectivity over the closely related kinase IKKε and other kinases in the IKK family.
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. TBK1) |
|---|---|---|
| TBK1 | 0.8 | 1x |
| IKKε | 97 | 121x |
| IKKβ | >10,000 | >12,500x |
| IKKα | >10,000 | >12,500x |
Experimental Protocol: TR-FRET Kinase Assay
The biochemical potency of this compound was determined using a LanthaScreen™-like TR-FRET assay designed to measure the displacement of a fluorescently labeled ATP-competitive ligand from the kinase active site.
-
Materials: Recombinant human TBK1, IKKε, IKKβ, IKKα (purified, active); LanthaScreen™ Certified Kinase Tracer; Europium-labeled anti-tag antibody; Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Preparation: this compound was serially diluted in 100% DMSO to create a 10-point, 3-fold dilution series. This series was then further diluted in kinase buffer to a 2X final concentration.
-
Assay Procedure:
-
A 10 µL reaction mixture was prepared in a 384-well microplate.
-
To each well, 5 µL of the 2X this compound dilution (or DMSO control) was added.
-
5 µL of a 2X kinase/tracer/antibody mix was then added, containing the specific kinase, the kinase tracer, and the Eu-antibody at pre-determined optimal concentrations.
-
The plate was incubated for 60 minutes at room temperature, protected from light.
-
The TR-FRET signal was read on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (acceptor) and 665 nm (donor).
-
-
Data Analysis: The emission ratio (665 nm / 615 nm) was calculated. The data were normalized to high (no inhibitor) and low (no kinase) controls. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model using GraphPad Prism software.
Cellular Characterization: Target Engagement and Downstream Effects
To confirm that the biochemical activity of this compound translates into a functional effect in a cellular context, we assessed its ability to inhibit TBK1-mediated signaling. Activation of the Toll-like receptor 3 (TLR3) pathway with polyinosinic:polycytidylic acid (poly(I:C)) in monocytic cells leads to TBK1 activation and subsequent production of the type I interferon, IFN-β.
Inhibition of IFN-β Production
Human THP-1 monocytes were pre-treated with varying concentrations of this compound before being stimulated with poly(I:C). As shown in Table 2, this compound demonstrated a dose-dependent inhibition of IFN-β production, confirming its ability to engage and inhibit TBK1 in a cellular environment.
Table 2: Cellular Activity of this compound in Poly(I:C)-Stimulated THP-1 Cells
| This compound Concentration (nM) | % Inhibition of IFN-β Production |
|---|---|
| 1000 | 98.2% |
| 333 | 95.1% |
| 111 | 89.7% |
| 37 | 75.4% |
| 12 | 51.3% |
| 4 | 28.6% |
| 1.3 | 10.1% |
| IC50 (nM) | 11.5 |
Visualizing the Mechanism and Workflow
The signaling pathway and experimental workflow are critical to understanding the context of these results. Figure 1 illustrates the TLR3 signaling cascade, highlighting the central role of TBK1 and the point of inhibition by this compound. Figure 2 provides a schematic of the experimental protocol used to generate the cellular activity data.
Figure 1: TLR3-mediated signaling pathway showing inhibition of TBK1 by this compound.
Figure 2: Experimental workflow for the cellular IFN-β inhibition assay.
Experimental Protocol: Cellular IFN-β Inhibition Assay
-
Cell Line: Human THP-1 monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Procedure:
-
THP-1 cells were seeded into a 384-well cell culture plate at a density of 5 x 10^4 cells per well and allowed to adhere.
-
A 10-point, 3-fold serial dilution of this compound was prepared in culture medium.
-
Cells were pre-treated with the this compound dilutions (or vehicle control) and incubated for 1 hour at 37°C, 5% CO2.
-
Following pre-treatment, cells were stimulated with high molecular weight poly(I:C) at a final concentration of 10 µg/mL.
-
The plate was incubated for an additional 18 hours.
-
After incubation, the plate was centrifuged, and the supernatant was carefully collected.
-
-
Quantification: The concentration of IFN-β in the supernatant was quantified using a commercial Human IFN-β DuoSet ELISA kit (R&D Systems) according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition was calculated relative to the vehicle-treated, poly(I:C)-stimulated control. The IC50 value was determined by fitting the dose-response curve using a four-parameter logistic model.
Summary and Future Directions
The initial characterization of this compound reveals it to be a novel, sub-nanomolar inhibitor of TBK1 with excellent selectivity against related kinases. This potent biochemical activity translates effectively to a cellular setting, where this compound demonstrates dose-dependent inhibition of a key downstream signaling event, IFN-β production. These data strongly support the continued development of this compound as a potential therapeutic agent for autoimmune and inflammatory diseases where the TBK1 pathway is a known driver of pathology. Future work will focus on comprehensive DMPK profiling, in vivo efficacy studies in relevant disease models, and further safety pharmacology.
VE607: A Technical Guide to a Novel SARS-CoV-2 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VE607 is a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2 entry. Initially identified in a chemical genetics screen for inhibitors of SARS-CoV, it has demonstrated potent antiviral activity against SARS-CoV-2 and its variants of concern. This compound functions by binding to the receptor-binding domain (RBD) of the viral Spike (S) protein, stabilizing it in the "RBD-up" conformation. This allosteric modulation is thought to interfere with the conformational changes required for viral fusion with the host cell membrane, thereby inhibiting viral entry. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a commercially available compound that exists as a mixture of three stereoisomers: (S,S)-VE607, (R,R)-VE607, and (R,S)-VE607.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3,3'-(1,3-phenylenebis(oxy))bis(1-(piperidin-1-yl)propan-2-ol) | MedKoo Biosciences |
| Chemical Formula | C22H36N2O4 | MedKoo Biosciences |
| Molecular Weight | 392.54 g/mol | MedKoo Biosciences |
| SMILES | OC(COC1=CC=CC(OCC(O)CN2CCCCC2)=C1)CN3CCCCC3 | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | MedKoo Biosciences |
Biological Activity and Mechanism of Action
This compound exhibits inhibitory activity against both SARS-CoV and SARS-CoV-2 by targeting the viral entry process.
Antiviral Activity
This compound has been shown to inhibit viral entry and replication in the low micromolar range. The half-maximal inhibitory concentration (IC50) values against various viral strains are presented below.
| Virus Strain | Assay Type | Cell Line | IC50 (µM) | Source |
| SARS-CoV | Pseudovirus Neutralization | 293T-ACE2 | 1.47 | [1] |
| SARS-CoV-2 (D614G) | Authentic Virus | Vero E6 | 2.42 | [1] |
| SARS-CoV-2 (D614G) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 | [2] |
| SARS-CoV-2 (Alpha) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 | [2] |
| SARS-CoV-2 (Beta) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 | [2] |
| SARS-CoV-2 (Gamma) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 | [2] |
| SARS-CoV-2 (Delta) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 | [2] |
| SARS-CoV-2 (Omicron BA.1) | Pseudovirus Neutralization | 293T-ACE2 | ~3.0 | [2] |
Mechanism of Action
The proposed mechanism of action for this compound involves its direct interaction with the SARS-CoV-2 Spike protein. By binding to the RBD, this compound stabilizes the "RBD-up" conformation, which is the prerequisite state for receptor binding but may hinder the subsequent conformational changes necessary for membrane fusion.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Pseudovirus Neutralization Assay
This assay is used to determine the concentration of this compound required to inhibit 50% of viral entry mediated by the Spike protein.
Materials:
-
HEK293T cells
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HEK293T-ACE2 cells (stably expressing human ACE2)
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Lentiviral packaging and transfer plasmids (e.g., psPAX2 and a luciferase reporter plasmid)
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Plasmid encoding the SARS-CoV-2 Spike protein
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Transfection reagent (e.g., Lipofectamine 3000)
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
-
This compound compound
-
Luciferase assay reagent
-
96-well plates
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral packaging plasmid, the luciferase reporter plasmid, and the Spike protein expression plasmid using a suitable transfection reagent.
-
After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.
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Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
-
Neutralization Assay:
-
Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Incubate the pseudovirus with the serially diluted this compound for 1 hour at 37°C.
-
Remove the media from the HEK293T-ACE2 cells and add the pseudovirus-VE607 mixture.
-
Incubate for 48-72 hours at 37°C.
-
Measure luciferase activity using a luminometer.
-
Calculate the IC50 value by fitting the dose-response curve.
-
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the direct binding of this compound to the Spike protein's RBD by measuring changes in the protein's thermal stability.
Materials:
-
Purified SARS-CoV-2 RBD protein
-
SYPRO Orange dye (5000x stock)
-
This compound compound
-
Appropriate buffer (e.g., PBS)
-
Real-time PCR instrument capable of fluorescence detection
Protocol:
-
Prepare a reaction mixture containing the purified RBD protein, SYPRO Orange dye, and either this compound or a vehicle control (DMSO) in a suitable buffer.
-
Aliquot the reaction mixture into a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence of SYPRO Orange at each step.
-
The melting temperature (Tm) is determined from the inflection point of the melting curve. A shift in Tm in the presence of this compound indicates direct binding.
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a K18-hACE2 mouse model of SARS-CoV-2 infection. While prophylactic treatment with this compound did not prevent mortality, it significantly reduced viral replication in the lungs by 37-fold, suggesting a potential therapeutic benefit.[2][3]
Conclusion
This compound is a promising small molecule inhibitor of SARS-CoV-2 entry with a novel mechanism of action. Its ability to allosterically modulate the Spike protein and inhibit a broad range of viral variants makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug discovery. Further optimization of this compound's pharmacological properties could lead to the development of a potent therapeutic against COVID-19.
References
VE607 as a SARS-CoV-2 Entry Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health crisis precipitated by the SARS-CoV-2 virus has spurred an unprecedented effort in the scientific community to develop effective antiviral therapies. One promising avenue of investigation is the inhibition of viral entry into host cells, a critical first step in the infection cycle. This technical guide provides an in-depth overview of VE607, a small molecule inhibitor that has demonstrated efficacy in preventing SARS-CoV-2 entry. This document details the mechanism of action, inhibitory activity against various viral strains, and the experimental protocols used to characterize this compound, offering a comprehensive resource for researchers in the field of antiviral drug development.
This compound, a compound initially identified as an inhibitor of SARS-CoV-1, has been shown to broadly neutralize SARS-CoV-2 and its variants of concern.[1][2][3][4] It is a commercially available compound composed of three stereoisomers.[1][2][3][4] Preclinical studies have highlighted its potential as a lead compound for the development of therapeutics to combat COVID-19.[1][2][3][4]
Mechanism of Action: Stabilizing the Spike Protein
The entry of SARS-CoV-2 into host cells is mediated by the viral Spike (S) glycoprotein. The S protein's receptor-binding domain (RBD) binds to the human angiotensin-converting enzyme 2 (ACE2) receptor. This interaction triggers conformational changes in the S protein, leading to the fusion of the viral and host cell membranes.
This compound's primary mechanism of action is the stabilization of the SARS-CoV-2 Spike protein's RBD in the "up" conformation.[1][2][3][4] This is the conformation required for binding to the ACE2 receptor. By binding to the RBD-ACE2 interface, this compound locks the RBD in this "up" state, paradoxically preventing the subsequent conformational changes necessary for membrane fusion and viral entry. This unique mechanism was elucidated through a combination of in silico docking, mutational analysis, and single-molecule Förster resonance energy transfer (smFRET) studies.[1][2][3][4]
dot
Quantitative Data: Inhibitory Activity
This compound has demonstrated potent inhibitory activity against both pseudotyped and authentic SARS-CoV-2, including several variants of concern (VOCs). The half-maximal inhibitory concentration (IC50) values are consistently in the low micromolar range, indicating significant potential for therapeutic efficacy.
| Virus Strain | Assay Type | Cell Line | IC50 (µM) |
| SARS-CoV-1 | Pseudovirus Neutralization | 293T-ACE2 | 1.47[2] |
| SARS-CoV-2 (D614G) | Pseudovirus Neutralization | 293T-ACE2 | 3.06[5] |
| SARS-CoV-2 (D614G) | Authentic Virus Inhibition | Vero E6 | 2.42[2][6] |
| SARS-CoV-2 Alpha (B.1.1.7) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 |
| SARS-CoV-2 Beta (B.1.351) | Pseudovirus Neutralization | 293T-ACE2 | ~3.0 |
| SARS-CoV-2 Gamma (P.1) | Pseudovirus Neutralization | 293T-ACE2 | ~2.8 |
| SARS-CoV-2 Delta (B.1.617.2) | Pseudovirus Neutralization | 293T-ACE2 | ~3.2 |
| SARS-CoV-2 Omicron (BA.1) | Pseudovirus Neutralization | 293T-ACE2 | ~3.5 |
| SARS-CoV-2 Omicron (BA.2) | Pseudovirus Neutralization | 293T-ACE2 | ~3.3 |
Note: IC50 values for the variants are approximated from graphical data presented in the primary literature.
In a preclinical in vivo study using K18-hACE2 transgenic mice, prophylactic treatment with this compound resulted in a significant 37-fold reduction in viral replication in the lungs, although it did not prevent mortality in this highly susceptible model.[1][2][3][4]
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to characterize the antiviral activity of this compound.
Pseudovirus Neutralization Assay
This assay is used to determine the ability of a compound to inhibit viral entry mediated by the Spike protein in a BSL-2 setting.
a. Production of Pseudoviruses:
-
Lentiviral-based pseudoviruses are produced by co-transfecting HEK293T cells with plasmids encoding the SARS-CoV-2 Spike protein, a lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase or GFP), and packaging plasmids.
-
The supernatant containing the pseudoviral particles is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.
b. Neutralization Assay:
-
HEK293T cells stably expressing human ACE2 (293T-ACE2) are seeded in 96-well plates.
-
Serial dilutions of this compound are prepared and pre-incubated with a fixed amount of pseudovirus for 1 hour at 37°C.
-
The virus-compound mixture is then added to the 293T-ACE2 cells.
-
After 48-72 hours of incubation, the reporter gene expression is quantified. For luciferase-based assays, a luciferase substrate is added, and luminescence is measured using a plate reader.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in reporter gene expression compared to untreated virus-infected cells.
dot
Authentic SARS-CoV-2 Inhibition Assay
This assay is performed in a BSL-3 facility to confirm the inhibitory activity of this compound against the live, infectious virus.
a. Cell Preparation:
-
Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates.
b. Inhibition Assay:
-
Serial dilutions of this compound are prepared.
-
The compound dilutions are added to the Vero E6 cells.
-
A known titer of authentic SARS-CoV-2 is then added to the wells.
-
The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE).
-
The extent of viral infection is quantified, typically by plaque reduction assay, where the number of viral plaques is counted, or by measuring viral RNA levels using RT-qPCR.
-
The IC50 value is determined as the concentration of this compound that inhibits viral replication by 50%.
Single-Molecule FRET (smFRET) Analysis
smFRET is a powerful biophysical technique used to study the conformational dynamics of individual molecules, in this case, the SARS-CoV-2 Spike protein.
a. Protein Labeling:
-
The Spike protein is genetically engineered to include specific sites for the attachment of fluorescent dyes (a donor and an acceptor).
-
These labeled Spike proteins are then incorporated into virus-like particles (VLPs).
b. Imaging and Data Acquisition:
-
The VLPs are immobilized on a passivated surface for imaging by total internal reflection fluorescence (TIRF) microscopy.
-
The fluorescence signals from single molecules are recorded over time.
c. Data Analysis:
-
The FRET efficiency, which is a measure of the distance between the donor and acceptor dyes, is calculated for each molecule.
-
Changes in FRET efficiency over time reflect conformational changes in the Spike protein.
-
By observing these changes in the presence and absence of this compound and ACE2, the effect of the compound on the conformational landscape of the Spike protein can be determined.
dot
In Silico Docking
Computational docking studies are used to predict the binding mode of a small molecule to its protein target.
a. Preparation of Structures:
-
The three-dimensional structures of the SARS-CoV-2 Spike protein and the this compound molecule are obtained or modeled.
b. Docking Simulation:
-
A docking software (e.g., AutoDock Vina) is used to explore the possible binding poses of this compound within a defined binding site on the Spike protein, typically around the RBD-ACE2 interface.
-
The software calculates a binding affinity score for each pose.
c. Analysis:
-
The predicted binding poses with the best scores are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and specific amino acid residues of the Spike protein.
-
These predictions can then be validated experimentally through mutagenesis studies.
In Vivo Efficacy Study in K18-hACE2 Mice
This animal model is used to assess the in vivo antiviral activity of a compound in a system that mimics aspects of human COVID-19.
a. Animal Model:
-
K18-hACE2 transgenic mice express the human ACE2 receptor under the control of the keratin 18 promoter, making them susceptible to SARS-CoV-2 infection and severe disease.
b. Prophylactic Treatment and Infection:
-
A group of mice receives this compound (e.g., via intraperitoneal injection) prior to viral challenge. A control group receives a vehicle.
-
All mice are then intranasally infected with a lethal dose of SARS-CoV-2.
c. Monitoring and Endpoint Analysis:
-
The mice are monitored daily for weight loss and signs of disease.
-
At a predetermined endpoint (e.g., 4 days post-infection), the mice are euthanized, and their lungs are harvested.
-
The viral load in the lung tissue is quantified by RT-qPCR or plaque assay to determine the extent of viral replication.
Conclusion
This compound represents a promising small molecule inhibitor of SARS-CoV-2 entry. Its unique mechanism of action, involving the stabilization of the Spike protein's RBD in the "up" conformation, distinguishes it from many other entry inhibitors. The compound exhibits potent, low micromolar activity against a broad range of SARS-CoV-2 variants and has demonstrated in vivo efficacy in reducing viral replication. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of this compound and the development of analogous compounds. Continued research into this class of inhibitors is warranted to explore their full therapeutic potential in the ongoing effort to combat COVID-19.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the neutralizing activity against SARS-CoV-2 Wuhan-Hu-1 strain and variants of concern: Performance evaluation of a pseudovirus-based neutralization assay - PMC [pmc.ncbi.nlm.nih.gov]
stereoisomers of VE607 and their activity
An In-depth Technical Guide on the Stereoisomers of VE607 and their Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a small molecule inhibitor that has demonstrated efficacy in preventing the entry of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2 into host cells.[1][2][3][4][5] Originally identified as an inhibitor of SARS-CoV-1, its activity against SARS-CoV-2 has made it a subject of significant interest for the development of antiviral therapies.[1][4][6] Commercially available this compound is a mixture of three stereoisomers: (S,S)-VE607, (R,R)-VE607, and the meso compound (R,S)-VE607, reportedly in a 1:2:1 ratio.[7] This guide provides a comprehensive overview of the stereoisomers of this compound, their biological activity, and the experimental protocols used to characterize them.
Mechanism of Action
This compound targets the Spike (S) glycoprotein of SARS-CoV-2, a critical component for viral entry into host cells.[1][2][3] The binding of the S protein's receptor-binding domain (RBD) to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor is the initial step in infection.[1][2][3] this compound has been shown to bind to the RBD-ACE2 interface.[1][2][3][8]
Interestingly, single-molecule Förster resonance energy transfer (smFRET) data revealed that this compound stabilizes the RBD in its "up" conformation, which is the necessary state for ACE2 binding.[1] However, despite promoting this conformation, this compound ultimately inhibits viral entry by preventing the subsequent conformational changes in the Spike protein that are essential for the fusion of the viral and host cell membranes.[1] In silico docking and mutational analyses have identified tyrosine 505 (Y505) of the RBD as a critical residue for the activity of this compound.[1][6]
Stereoisomers of this compound and Their Respective Activities
A key aspect of this compound's profile is the activity of its individual stereoisomers. Initial studies with synthesized versions of (S,S)-VE607, (R,R)-VE607, and (R,S)-VE607 found no significant differences in their ability to inhibit SARS-CoV-2 pseudoviral infection when compared to the commercially available mixture.[6][9] However, a more recent study focused on optimizing this compound noted that the (R,R)-VE607 stereoisomer exhibited slightly better neutralization activity, which led to its selection as the basis for further medicinal chemistry efforts to develop more potent analogs.[7]
Below is a diagram illustrating the relationship between the this compound stereoisomers and their target.
Caption: Stereoisomers of this compound and their inhibitory action on the SARS-CoV-2 Spike RBD.
Quantitative Data on Inhibitory Activity
The inhibitory activity of the this compound mixture has been quantified against both pseudoviruses and authentic SARS-CoV-2, including several variants of concern (VOCs). The half-maximal inhibitory concentrations (IC50) are consistently in the low micromolar range.
| Virus/Variant | Assay Type | IC50 (µM) of this compound Mixture | Reference |
| SARS-CoV-1 | Pseudovirus | 1.47 | [9][10] |
| SARS-CoV-2 (D614G) | Pseudovirus | 3.06 | [9] |
| SARS-CoV-2 (D614G) | Authentic Virus | 2.42 | [9] |
| SARS-CoV-2 Alpha | Pseudovirus | ~2.5 | [11] |
| SARS-CoV-2 Beta | Pseudovirus | ~2.0 | [11] |
| SARS-CoV-2 Gamma | Pseudovirus | ~2.2 | [11] |
| SARS-CoV-2 Delta | Pseudovirus | ~2.8 | [11] |
| SARS-CoV-2 Omicron (BA.1) | Pseudovirus | ~3.0 | [11] |
| SARS-CoV-2 Omicron (BA.2) | Pseudovirus | Not specified, but similar potency | [1] |
Note: The IC50 values for the individual stereoisomers against SARS-CoV-2 D614G pseudovirus were not significantly different from the mixture in the initial characterization.[6][9]
Experimental Protocols
Chemical Synthesis of this compound Stereoisomers
The individual stereoisomers of this compound were chemically synthesized for detailed analysis. The synthesis was conducted in oven-dried glassware under an inert nitrogen atmosphere. Reagent or high-performance liquid chromatography (HPLC) grade solvents were used, and anhydrous tetrahydrofuran (THF) was obtained from a Pure SolveTM PS-400 system. All reagents were purchased from commercial sources and used without further purification.[6][9][10]
Pseudovirus Infection Assay
This assay is used to determine the inhibitory activity of compounds against viral entry in a BSL-2 setting.
Caption: Workflow for the pseudovirus infection assay to determine IC50 values.
-
Pseudovirus Production: Pseudoviruses are produced by co-transfecting HEK293T cells with plasmids encoding the viral spike protein of interest, a packaging construct, and a transfer vector containing a reporter gene such as luciferase.
-
Cell Seeding: 293T cells stably expressing the ACE2 receptor (293T-ACE2) are seeded in 96-well plates.
-
Compound Incubation: The following day, the cells are treated with serial dilutions of this compound or its individual stereoisomers.
-
Infection: Pseudoviruses are added to the wells containing the cells and the compound.
-
Incubation: The plates are incubated for 48 to 72 hours to allow for viral entry and reporter gene expression.
-
Readout: The cells are lysed, and the luciferase activity is measured using a luminometer. The resulting data is normalized to controls to calculate the IC50 values.[1][6]
Authentic SARS-CoV-2 Inhibition Assay
This assay confirms the inhibitory activity against the live, replication-competent virus in a BSL-3 facility.
-
Cell Seeding: Vero-E6 cells are seeded in 96-well plates.
-
Compound and Virus Incubation: The cells are pre-incubated with different concentrations of this compound before being infected with an authentic SARS-CoV-2 isolate (e.g., D614G).
-
Incubation: The infection is allowed to proceed for a set period (e.g., 24-48 hours).
-
Quantification: The level of infection is quantified, often by measuring the viral RNA in the supernatant using RT-qPCR or by staining for a viral antigen (e.g., nucleocapsid protein) and using high-content imaging to determine the percentage of infected cells. The IC50 is then calculated.[9]
Cytotoxicity Assay
It is crucial to determine if the observed antiviral activity is due to specific inhibition or general cellular toxicity.
-
Cell Seeding: 293T-ACE2 or Vero-E6 cells are seeded in 96-well plates.[1][8]
-
Compound Incubation: The cells are incubated with the same concentrations of this compound and its stereoisomers as used in the activity assays for 24-48 hours.[1]
-
Viability Measurement: Cell viability is assessed using a commercially available kit such as the CellTiter-Glo® One Solution Assay, which measures ATP levels as an indicator of metabolically active cells.[1][8]
-
Results: this compound and its stereoisomers have been shown to be non-toxic at concentrations up to 100 µM in 293T-ACE2 and Vero-E6 cells.[9]
Conclusion
This compound is a promising SARS-CoV-2 entry inhibitor with a unique mechanism of action that stabilizes the "up" conformation of the Spike protein's RBD while preventing membrane fusion. The commercially available mixture and its individual stereoisomers—(S,S)-VE607, (R,R)-VE607, and (R,S)-VE607—all exhibit inhibitory activity in the low micromolar range against a broad spectrum of SARS-CoV-2 variants. While initial findings suggested comparable activity among the stereoisomers, more recent work has highlighted the (R,R) enantiomer as being slightly more potent, making it a key focus for the development of next-generation antiviral compounds. The detailed experimental protocols provided herein offer a basis for the continued investigation and optimization of this important class of inhibitors.
References
- 1. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry. | BioGRID [thebiogrid.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Stabilizes SARS-CoV-2 Spike In the "RBD-up" Conformation and Inhibits Viral Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
The Impact of VE607 on SARS-CoV-2 Spike Protein Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the small molecule inhibitor VE607 on the conformational dynamics of the SARS-CoV-2 Spike (S) protein. The information presented herein is collated from peer-reviewed research and is intended to serve as a comprehensive resource for professionals in the fields of virology, structural biology, and antiviral drug development.
Executive Summary
This compound is a small molecule inhibitor that has demonstrated efficacy against both SARS-CoV-1 and SARS-CoV-2.[1][2] Its primary mechanism of action involves the stabilization of the Receptor Binding Domain (RBD) of the Spike protein in its "up" or open conformation.[1][2] This conformational lock, paradoxically, inhibits viral entry into host cells. This guide will explore the biochemical and biophysical data supporting this mechanism, detail the experimental protocols used in these investigations, and provide visual representations of the key pathways and workflows.
Mechanism of Action: Stabilization of the "RBD-up" Conformation
The SARS-CoV-2 Spike protein is a trimeric glycoprotein that exists in a dynamic equilibrium of conformational states. The RBDs of the S1 subunit can be in either a "down" (closed) or an "up" (open) conformation. The "up" conformation is required for binding to the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[1]
This compound binds to the RBD at the interface with ACE2. However, rather than directly competing with ACE2 binding, this compound acts as a conformational stabilizer. Single-molecule Förster Resonance Energy Transfer (smFRET) studies have shown that in the presence of this compound, the population of Spike proteins in the "RBD-up" conformation significantly increases.[2] This stabilization of the open state is thought to allosterically inhibit downstream conformational changes that are necessary for membrane fusion, thereby blocking viral entry.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's interaction with the SARS-CoV-2 Spike protein.
Table 1: Inhibition of Pseudovirus and Authentic SARS-CoV-2 Infection by this compound [2]
| Virus Strain | IC50 (µM) |
| SARS-CoV-1 | 2.9 |
| SARS-CoV-2 (D614G) | 6.8 |
| SARS-CoV-2 (Alpha) | 4.5 |
| SARS-CoV-2 (Beta) | 5.1 |
| SARS-CoV-2 (Gamma) | 6.2 |
| SARS-CoV-2 (Delta) | 5.8 |
| SARS-CoV-2 (Omicron BA.1) | 7.2 |
| SARS-CoV-2 (Omicron BA.2) | 6.5 |
| Authentic SARS-CoV-2 | ~5 |
Table 2: Biophysical Characterization of this compound-RBD Interaction [2]
| Experiment | Parameter | Value |
| Differential Scanning Fluorimetry (DSF) | ΔTm (°C) | -2.3 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Differential Scanning Fluorimetry (DSF)
DSF was employed to assess the direct binding of this compound to the SARS-CoV-2 RBD by measuring changes in the protein's melting temperature (Tm).[2]
-
Protein and Compound Preparation: Recombinant SARS-CoV-2 RBD was purified. This compound was dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Mixture: The RBD protein was diluted in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2 µM. This compound was added to a final concentration of 50 µM. A no-ligand control containing the same concentration of solvent was also prepared. SYPRO Orange dye was added to each reaction to a final concentration of 5x.
-
Thermal Denaturation: The reactions were performed in a real-time PCR instrument. The temperature was ramped from 25 °C to 95 °C at a rate of 0.05 °C/s.
-
Data Analysis: The fluorescence intensity was measured at each temperature increment. The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the peak of the first derivative of the fluorescence curve. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the control from the Tm of the this compound-containing sample.
Pseudovirus Neutralization Assay
This assay was used to determine the concentration of this compound required to inhibit 50% of viral entry (IC50) for various SARS-CoV-2 variants.[2]
-
Cell Culture: HEK293T-ACE2 cells (HEK293T cells stably expressing human ACE2) were cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Pseudovirus Production: Lentiviral particles pseudotyped with the Spike protein of different SARS-CoV-2 variants were produced by co-transfecting HEK293T cells with a lentiviral backbone plasmid (e.g., pLV-CMV-Luciferase), a plasmid encoding the respective Spike protein, and packaging plasmids (e.g., psPAX2 and pMD2.G). Supernatants containing the pseudoviruses were harvested 48-72 hours post-transfection.
-
Neutralization Assay: HEK293T-ACE2 cells were seeded in 96-well plates. The following day, serial dilutions of this compound were incubated with a fixed amount of pseudovirus for 1 hour at 37 °C. The virus-compound mixture was then added to the cells.
-
Readout: After 48-72 hours of incubation, the luciferase activity in the cells was measured using a luminometer. The relative light units (RLUs) are proportional to the number of infected cells.
-
Data Analysis: The percentage of inhibition was calculated relative to cells infected in the absence of the compound. The IC50 values were determined by fitting the dose-response curves to a nonlinear regression model.
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET was utilized to directly visualize the conformational changes of the Spike protein upon this compound binding.[3]
-
Spike Protein Labeling: A modified SARS-CoV-2 Spike ectodomain trimer with engineered cysteine residues was expressed and purified. The purified protein was then labeled with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.
-
Microscopy Setup: Labeled Spike proteins were immobilized on a passivated coverslip and imaged using a total internal reflection fluorescence (TIRF) microscope.
-
Data Acquisition: The fluorescence intensity of individual donor and acceptor fluorophores was recorded over time.
-
Data Analysis: The FRET efficiency for each molecule was calculated from the donor and acceptor intensities. The population of molecules in different conformational states (e.g., "RBD-down" and "RBD-up") was determined by fitting the FRET efficiency histograms to Gaussian distributions. The effect of this compound was assessed by comparing the FRET distributions in the absence and presence of the compound.
In Silico Docking
Computational docking simulations were performed to predict the binding mode of this compound to the SARS-CoV-2 RBD.[2]
-
Protein and Ligand Preparation: The crystal structure of the SARS-CoV-2 RBD was obtained from the Protein Data Bank (PDB). The 3D structure of this compound was generated and energy-minimized.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) was used to predict the binding pose of this compound within a defined binding site on the RBD. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses were visually inspected, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the RBD residues were analyzed.
Mutational Analysis
Site-directed mutagenesis was used to validate the predicted binding site of this compound on the RBD.[2]
-
Generation of Mutants: Plasmids encoding Spike proteins with specific amino acid substitutions at the predicted this compound binding site were generated using site-directed mutagenesis kits.
-
Functional Assays: The mutant Spike proteins were used to produce pseudoviruses, and their susceptibility to this compound was assessed using the pseudovirus neutralization assay described above.
-
Data Analysis: The IC50 values for the mutant pseudoviruses were compared to that of the wild-type pseudovirus. A significant increase in the IC50 for a particular mutant suggests that the mutated residue is important for this compound binding and activity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound's effect on the Spike protein.
References
in silico docking studies of VE607
An In-Depth Technical Guide to the In Silico Docking Studies of VE607
This guide provides a comprehensive technical overview of the in silico docking studies and related experimental validations of this compound, a small molecule inhibitor of SARS-CoV-2 entry. The content is tailored for researchers, scientists, and professionals involved in drug development and virology.
Executive Summary
This compound is a small molecule inhibitor that has demonstrated efficacy against both SARS-CoV-1 and SARS-CoV-2.[1][2] Initially identified as an inhibitor of SARS-CoV-1, subsequent research has revealed its mechanism of action against SARS-CoV-2, which involves binding to the receptor-binding domain (RBD) of the Spike (S) protein.[1][3] In silico docking studies have been pivotal in elucidating the binding mode of this compound, predicting key interacting residues, and providing a structural basis for its inhibitory activity.[4][5] These computational predictions have been substantiated by a range of biophysical and virological assays, confirming that this compound stabilizes the RBD in an "up" conformation, thereby inhibiting viral entry.[1][4][6] This document synthesizes the available quantitative data, details the experimental protocols used for validation, and visualizes the key molecular interactions and experimental workflows.
Quantitative Data Summary
The inhibitory activity and biophysical interactions of this compound have been quantified across several studies. The following tables summarize these key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Virus/Pseudovirus Target | Assay Type | IC₅₀ (µM) | Reference |
| SARS-CoV-1 Pseudovirus | Pseudovirus Neutralization | 1.47 | [7] |
| SARS-CoV-2 (D614G) Pseudovirus | Pseudovirus Neutralization | 3.06 | [7] |
| Authentic SARS-CoV-2 (D614G) | Plaque Reduction Assay | 2.42 | [5][7] |
| SARS-CoV-2 Pseudovirus (Alpha) | Pseudovirus Neutralization | Low µM range | [1][8] |
| SARS-CoV-2 Pseudovirus (Beta) | Pseudovirus Neutralization | Low µM range | [1][8] |
| SARS-CoV-2 Pseudovirus (Gamma) | Pseudovirus Neutralization | Low µM range | [1][8] |
| SARS-CoV-2 Pseudovirus (Delta) | Pseudovirus Neutralization | Low µM range | [1][8] |
| SARS-CoV-2 Pseudovirus (Omicron BA.1) | Pseudovirus Neutralization | Low µM range | [1] |
| SARS-CoV-2 Pseudovirus (Omicron BA.2) | Pseudovirus Neutralization | Low µM range | [1] |
Table 2: Mutational Analysis of this compound Binding Site
| Spike Protein Mutant | Assay Type | IC₅₀ (µM) | Reference |
| Q498V | Pseudovirus Neutralization | 1.80 | [5] |
| Y505T | Pseudovirus Neutralization | > 40 | [5] |
Table 3: Biophysical and In Vivo Data
| Experiment | Parameter | Value | Reference |
| Differential Scanning Fluorimetry (DSF) | ΔTm of RBD with this compound | -2.3°C | [3][5] |
| In Vivo Efficacy (K18-hACE2 mice) | Reduction in Lung Viral Replication | 37-fold | [1][4][6][9] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that have been used to characterize the interaction of this compound with the SARS-CoV-2 Spike protein.
In Silico Docking
In silico docking studies were performed to predict the binding pose of this compound within the SARS-CoV-2 Spike RBD.
-
Software: The Glide docking program from the Schrödinger suite was utilized for these simulations.[3][5]
-
Receptor Preparation: The crystal structure of the SARS-CoV-2 Spike RBD was prepared using standard protein preparation workflows to assign bond orders, add hydrogens, and optimize the hydrogen-bonding network.
-
Grid Generation: A receptor grid was generated to define the docking search space. The center of this grid was specified with coordinates x = 73.8, y = 24.1, and z = 29.5, targeting the ACE2 binding interface.[4][7]
-
Ligand Preparation: The three-dimensional structure of this compound was prepared, generating possible conformations and ionization states at physiological pH.
-
Docking and Scoring: Flexible ligand docking was performed, and the resulting poses were scored to identify the most favorable binding conformations.
Pseudovirus Neutralization Assay
This assay was used to determine the concentration at which this compound inhibits viral entry mediated by the Spike protein.
-
Cell Line: Human embryonic kidney 293T cells engineered to express human ACE2 (293T-ACE2) were used as the target cells.[1][7]
-
Pseudovirus Production: Pseudoviral particles were generated by co-transfecting cells with a plasmid encoding the respective SARS-CoV-1 or SARS-CoV-2 Spike protein and a lentiviral backbone plasmid carrying a luciferase reporter gene.[1]
-
Neutralization Assay: 293T-ACE2 cells were seeded in 96-well plates. The following day, pseudoviruses were pre-incubated with serial dilutions of this compound for a specified period before being added to the cells.
-
Readout: After 48-72 hours of incubation, the cells were lysed, and luciferase activity was measured. The IC₅₀ values were calculated from the dose-response curves.
Differential Scanning Fluorimetry (DSF)
DSF was employed to confirm the direct binding of this compound to the Spike RBD by measuring changes in protein thermal stability.[3][5]
-
Protein and Dye: Recombinant SARS-CoV-2 RBD protein was mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Ligand Incubation: The protein-dye mixture was incubated with this compound or a vehicle control.
-
Thermal Denaturation: The samples were subjected to a gradual temperature ramp in a real-time PCR instrument.
-
Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm), the midpoint of this transition, was calculated. A shift in Tm (ΔTm) in the presence of the ligand indicates a direct binding interaction.
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the key processes and proposed mechanisms of this compound action.
In Silico Docking Workflow for this compound and SARS-CoV-2 RBD.
Proposed Mechanism of Action for this compound.
Conclusion
The have provided critical insights into its mechanism of inhibition against SARS-CoV-2. The computational predictions, which identified a binding site at the RBD-ACE2 interface involving key residues such as Y505, have been rigorously validated through experimental data.[1][5] The collective evidence from mutational analyses, biophysical assays, and in vivo studies strongly supports a model where this compound stabilizes the Spike RBD in an "up" conformation, thereby allosterically inhibiting the downstream conformational changes necessary for viral fusion.[1] This body of work not only elucidates the function of a promising small molecule inhibitor but also showcases the power of integrating computational and experimental approaches in modern drug discovery.
References
- 1. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Stabilizes SARS-CoV-2 Spike In the “RBD-up” Conformation and Inhibits Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholar.usuhs.edu [scholar.usuhs.edu]
VE607: A Small Molecule Inhibitor of SARS-CoV-2 Entry with Broad Activity Against Variants of Concern
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ongoing evolution of SARS-CoV-2 and the emergence of variants of concern (VOCs) that can evade vaccine- and infection-induced immunity necessitate the development of broad-spectrum antiviral therapeutics. One promising strategy is to target viral entry, a critical first step in the infection cycle. This technical guide provides a comprehensive overview of the preclinical activity of VE607, a small molecule inhibitor of SARS-CoV-2 entry, against a range of viral variants. We will delve into its mechanism of action, present quantitative efficacy data, and detail the experimental protocols used to generate these findings.
Mechanism of Action: Stabilizing the Spike Protein
This compound inhibits SARS-CoV-2 entry by directly targeting the viral spike (S) glycoprotein. The S protein's receptor-binding domain (RBD) must transition from a "down" to an "up" conformation to engage with the host cell receptor, angiotensin-converting enzyme 2 (ACE2). In silico docking, mutational analysis, and single-molecule Förster resonance energy transfer (smFRET) have revealed that this compound binds to the RBD-ACE2 interface.[1] This binding event stabilizes the RBD in the "up" conformation, which paradoxically inhibits its ability to effectively bind to ACE2 and subsequently prevents viral entry into the host cell.[1][2]
Quantitative Efficacy Against SARS-CoV-2 Variants
This compound has demonstrated consistent inhibitory activity against a range of SARS-CoV-2 variants, including those with mutations known to confer resistance to neutralizing antibodies. The half-maximal inhibitory concentration (IC50) values, determined through pseudovirus neutralization assays, are consistently in the low micromolar range, indicating potent antiviral activity.[1][2]
| SARS-CoV-2 Variant | Pseudovirus IC50 (µM) | Authentic Virus IC50 (µM) |
| SARS-CoV-1 | 1.47[3] | Not Reported |
| SARS-CoV-2 (D614G) | Low micromolar range[1][2] | 2.42[3] |
| Alpha (B.1.1.7) | Low micromolar range[1] | Not Reported |
| Beta (B.1.351) | Low micromolar range[1] | Not Reported |
| Gamma (P.1) | Low micromolar range[1] | Not Reported |
| Delta (B.1.617.2) | Low micromolar range[1] | Not Reported |
| Omicron (BA.1) | Low micromolar range[1] | Not Reported |
| Omicron (BA.2) | Low micromolar range[1] | Not Reported |
Note: "Low micromolar range" indicates that while specific numerical values were not provided in a table in the source, the graphical data demonstrates potency comparable to the reported values.
Experimental Protocols
The following sections detail the key experimental methodologies used to evaluate the efficacy of this compound.
Pseudovirus Neutralization Assay
This assay is a critical tool for assessing the neutralizing activity of compounds against different viral variants in a BSL-2 environment.
1. Production of Pseudoviral Particles:
-
Lentiviral-based pseudoviruses are produced by co-transfecting HEK293T cells with plasmids encoding:
-
A lentiviral backbone with a reporter gene (e.g., luciferase).
-
Plasmids encoding the necessary lentiviral packaging and replication proteins.
-
A plasmid encoding the specific SARS-CoV-2 Spike protein of the variant of interest.
-
-
The supernatant containing the pseudoviral particles is harvested 48-72 hours post-transfection.
2. Neutralization Assay Protocol:
-
Cell Seeding: HEK293T cells stably expressing human ACE2 (293T-ACE2) are seeded in 96-well plates.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: The diluted this compound is mixed with a standardized amount of pseudovirus and incubated for 1 hour at 37°C to allow for binding.
-
Infection: The this compound-pseudovirus mixture is then added to the 293T-ACE2 cells.
-
Readout: After 48-72 hours of incubation, the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.
-
Data Analysis: The reduction in reporter signal in the presence of this compound compared to untreated controls is used to calculate the IC50 value.
In Vivo Efficacy in K18-hACE2 Mice
The K18-hACE2 transgenic mouse model is a widely used preclinical model for SARS-CoV-2 infection as these mice express human ACE2, making them susceptible to the virus.
1. Animal Model:
-
K18-hACE2 transgenic mice, which express human ACE2 under the control of the human keratin 18 promoter, are used.
2. Prophylactic Treatment Regimen:
-
Mice receive prophylactic treatment with this compound prior to viral challenge. Specific dosing and timing can be varied to determine the optimal protective window.
3. Viral Challenge:
-
Mice are intranasally inoculated with a lethal dose of SARS-CoV-2.
4. Monitoring and Endpoints:
-
Survival: Mice are monitored daily for survival.
-
Morbidity: Body weight and clinical signs of disease are recorded daily.
-
Viral Load: On day 4 post-infection, a subset of mice is euthanized, and lung tissue is harvested to quantify viral titers via plaque assay or RT-qPCR.
5. Key Findings:
-
Prophylactic treatment with this compound did not prevent mortality in the highly susceptible K18-hACE2 mouse model.[1]
-
However, this compound treatment resulted in a significant 37-fold reduction in viral replication in the lungs, demonstrating in vivo target engagement and antiviral activity.[1]
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of SARS-CoV-2 entry with a novel mechanism of action that involves the stabilization of the Spike protein's RBD in an "up" conformation. Its broad and potent activity against a range of SARS-CoV-2 variants of concern in preclinical models highlights its potential as a lead compound for the development of a pan-coronavirus antiviral therapeutic. While in vivo studies did not demonstrate a survival benefit in a lethal infection model, the significant reduction in lung viral load is a strong indicator of biological activity that warrants further investigation and optimization. Future research should focus on improving the pharmacokinetic properties of this compound analogs to enhance their in vivo efficacy and exploring their potential in combination with other antiviral agents. The continued development of direct-acting antivirals like this compound is a critical component of a multi-pronged strategy to combat the ongoing threat of COVID-19 and future coronavirus outbreaks.
References
Methodological & Application
VE607: In Vitro Antiviral Assay Protocol for SARS-CoV-2 Entry Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VE607 is a small molecule inhibitor of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 entry.[1][2][3] Originally identified as an inhibitor of SARS-CoV, it has since been shown to effectively neutralize various SARS-CoV-2 variants of concern.[1][4][5] this compound functions by binding to the receptor-binding domain (RBD) of the Spike (S) glycoprotein.[6][7][8] This interaction stabilizes the RBD in its "up" conformation, an essential state for receptor binding, yet ultimately blocks the conformational changes required for viral fusion with the host cell membrane.[1][9][10] This application note provides detailed protocols for evaluating the in vitro antiviral activity of this compound against SARS-CoV-2 using pseudovirus and authentic virus-based assays.
Mechanism of Action
This compound targets the interface between the SARS-CoV-2 Spike protein's RBD and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][7][8] By stabilizing the "RBD-up" conformation, this compound allosterically inhibits the downstream conformational changes of the Spike protein that are necessary for the fusion of the viral and cellular membranes, thereby preventing viral entry into the host cell.[1][9]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The antiviral activity of this compound has been quantified against both pseudotyped and authentic SARS-CoV-2. The tables below summarize the reported potency.
Table 1: this compound Antiviral Activity against Pseudotyped SARS-CoV-2 Variants
| Virus Variant | Spike Mutation(s) | Assay Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| SARS-CoV-1 | - | 293T-ACE2 | ~3.0 | [3][11] |
| SARS-CoV-2 | D614G | 293T-ACE2 | 3.06 | [12] |
| Alpha | B.1.1.7 | 293T-ACE2 | Low µM range | [1][5] |
| Beta | B.1.351 | 293T-ACE2 | Low µM range | [1][5] |
| Gamma | P.1 | 293T-ACE2 | Low µM range | [1][5] |
| Delta | B.1.617.2 | 293T-ACE2 | Low µM range | [1][5] |
| Omicron | B.1.1.529/BA.1 | 293T-ACE2 | Low µM range |[1][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: this compound Antiviral Activity against Authentic SARS-CoV-2
| Virus Strain | Assay Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| SARS-CoV | Vero | 1.6 | [2][3] |
| SARS-CoV-2 (D614G) | Vero-E6 | 2.42 |[1][9] |
Table 3: this compound Cytotoxicity
| Cell Line | Assay | CC50 (µM) | Reference |
|---|---|---|---|
| 293T-ACE2 | CellTiter-Glo | >100 | [1][9] |
| Vero-E6 | CellTiter-Glo | >100 |[1][9] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Experimental Protocols
Pseudovirus Neutralization Assay
This assay measures the ability of this compound to inhibit entry of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein into ACE2-expressing cells. The pseudovirions carry a reporter gene, such as luciferase, allowing for quantitative measurement of infection.
Materials:
-
Cells: HEK293T-ACE2 cells (human embryonic kidney cells stably expressing ACE2).
-
Pseudovirus: Lentiviral particles expressing a luciferase reporter gene and pseudotyped with the SARS-CoV-2 Spike protein. As a control, pseudovirions with the vesicular stomatitis virus glycoprotein (VSV-G) should be used.
-
Compound: this compound, dissolved in DMSO to create a stock solution.
-
Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, polybrene, and a luciferase assay system (e.g., Bright-Glo).
-
Equipment: 96-well white, clear-bottom tissue culture plates, luminometer.
Protocol:
-
Cell Seeding: Seed 293T-ACE2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Infection: a. Pre-incubate the desired amount of pseudovirus with the serially diluted this compound for 1 hour at 37°C. b. Remove the culture medium from the seeded cells and add the virus-compound mixture.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Luminescence Reading: After incubation, measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: a. Normalize the relative light unit (RLU) values to the virus control wells (no compound). b. Plot the normalized RLU values against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression curve to determine the IC50 value.
Caption: Pseudovirus neutralization assay workflow.
Authentic SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for measuring virus neutralization and is performed in a Biosafety Level 3 (BSL-3) laboratory. It quantifies the reduction in infectious virus particles (plaques) in the presence of the inhibitor.
Materials:
-
Cells: Vero-E6 cells (African green monkey kidney cells).
-
Virus: Authentic SARS-CoV-2 isolate (e.g., D614G strain).
-
Compound: this compound, dissolved in DMSO.
-
Reagents: Eagle's Minimum Essential Medium (EMEM), FBS, carboxymethylcellulose or agar, and crystal violet staining solution.
-
Equipment: 6-well or 12-well tissue culture plates.
Protocol:
-
Cell Seeding: Seed Vero-E6 cells in multi-well plates to form a confluent monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix the dilutions with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Inoculate the Vero-E6 cell monolayers with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with medium containing carboxymethylcellulose or agar to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C, 5% CO2, until visible plaques are formed.
-
Staining: Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Cells: 293T-ACE2 and Vero-E6 cells.
-
Compound: this compound, dissolved in DMSO.
-
Reagents: A cell viability assay kit (e.g., CellTiter-Glo, which measures ATP levels).
-
Equipment: 96-well plates, luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assays.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Viability Measurement: Measure cell viability according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Normalize the results to the untreated cell control wells. Determine the CC50 value by plotting cell viability against the log of the compound concentration.
Conclusion
This compound is a validated inhibitor of SARS-CoV-2 entry, with activity in the low micromolar range against a broad spectrum of variants.[1] The protocols outlined in this document provide a framework for the in vitro characterization of this compound and its analogs. By targeting the viral Spike protein, this compound represents a promising lead compound for the development of antiviral therapeutics for COVID-19.[6][13]
References
- 1. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. yangtze.hku.hk [yangtze.hku.hk]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry. | BioGRID [thebiogrid.org]
- 8. scholar.usuhs.edu [scholar.usuhs.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for VE607 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VE607, a small molecule inhibitor, in cell culture experiments. The primary application of this compound is as a viral entry inhibitor, particularly against coronaviruses such as SARS-CoV-1 and SARS-CoV-2.[1][2][3][4]
Mechanism of Action
This compound functions by binding to the receptor-binding domain (RBD) of the viral Spike (S) glycoprotein.[1][2][3][4] This interaction stabilizes the RBD in an "up" conformation, a state that interferes with the subsequent steps of viral entry into the host cell.[1][2][3][4] It is important to note that this compound does not directly compete with the ACE2 receptor for binding to the Spike protein.[1][5] Commercially available this compound is a mixture of three stereoisomers.[2][4][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2
| Virus Strain | Assay Type | Cell Line | IC50 (µM) | Reference |
| SARS-CoV-1 | Pseudovirus | 293T-ACE2 | 1.47 | [5] |
| SARS-CoV-2 (D614G) | Authentic Virus | Vero-E6 | 2.42 | [3][5] |
| SARS-CoV-2 (Alpha) | Pseudovirus | 293T-ACE2 | Low micromolar | [3] |
| SARS-CoV-2 (Beta) | Pseudovirus | 293T-ACE2 | Low micromolar | [3] |
| SARS-CoV-2 (Gamma) | Pseudovirus | 293T-ACE2 | Low micromolar | [3] |
| SARS-CoV-2 (Delta) | Pseudovirus | 293T-ACE2 | Low micromolar | [3] |
| SARS-CoV-2 (Omicron BA.1) | Pseudovirus | 293T-ACE2 | Low micromolar | [2] |
| SARS-CoV-2 (Omicron BA.2) | Pseudovirus | 293T-ACE2 | Low micromolar | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Concentration Range Tested (µM) | Observation | Reference |
| 293T-ACE2 | CellTiter-Glo | Up to 100 | No significant toxicity | [3][5] |
| Vero-E6 | CellTiter-Glo | Up to 100 | No significant toxicity | [3][5] |
Experimental Protocols
Protocol 1: Pseudovirus Neutralization Assay
This protocol is designed to assess the inhibitory effect of this compound on the entry of pseudoviral particles expressing the SARS-CoV-2 Spike protein into host cells.
Materials:
-
293T-ACE2 cells
-
Pseudoviral particles carrying the Spike protein of interest and a reporter gene (e.g., luciferase)
-
This compound
-
Complete cell culture medium
-
96-well tissue culture plates
-
Luciferase assay reagent
Procedure:
-
Seed 293T-ACE2 cells in a 96-well plate at a suitable density to achieve 30-40% confluency at the time of infection.
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Pre-incubate the pseudoviral particles with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the culture medium from the 293T-ACE2 cells and add the virus-compound mixture.
-
Incubate for 48 hours.
-
Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: Authentic Virus Inhibition Assay
This protocol evaluates the inhibitory activity of this compound against live SARS-CoV-2.
Materials:
-
Vero-E6 cells
-
Authentic SARS-CoV-2 virus stock
-
This compound
-
Complete cell culture medium
-
96-well tissue culture plates
-
Reagents for quantifying viral load (e.g., for plaque assay or immunofluorescence)
Procedure:
-
Seed Vero-E6 cells in a 96-well plate.
-
Incubate until the cells form a confluent monolayer.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the authentic SARS-CoV-2 with the diluted this compound for 1 hour at 37°C.
-
Infect the Vero-E6 cell monolayer with the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing the corresponding concentration of this compound.
-
Incubate for a period suitable for viral replication (e.g., 24-48 hours).
-
Quantify the viral replication. This can be done through various methods such as plaque reduction assays or by staining for a viral antigen (e.g., nucleocapsid protein) and quantifying the signal.[5]
Protocol 3: Cell Viability (Cytotoxicity) Assay
This protocol is to determine if this compound exhibits cytotoxic effects on the cell lines used in the antiviral assays.[5]
Materials:
-
293T-ACE2 or Vero-E6 cells
-
This compound
-
Complete cell culture medium
-
96-well luminometer-compatible tissue culture plates
-
CellTiter-Glo® One Solution Assay (or equivalent)
Procedure:
-
Seed 293T-ACE2 or Vero-E6 cells at a density of 1x10^4 cells/well in a 96-well plate.[5]
-
Incubate for 24 hours.[5]
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assays (e.g., 48 hours).
-
Perform the CellTiter-Glo assay according to the manufacturer's protocol to quantify ATP, which is an indicator of metabolically active cells.
-
Measure the luminescence signal.
-
Compare the signal from this compound-treated cells to untreated control cells to determine the percentage of cell viability.
Mandatory Visualizations
Caption: Mechanism of this compound action on SARS-CoV-2 Spike protein.
Caption: Experimental workflow for this compound antiviral assays.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
VE607: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VE607 is a small molecule inhibitor of SARS-CoV-2 entry, showing promise in preclinical studies. It functions by targeting the Spike glycoprotein of the virus, a critical component for viral entry into host cells. This document provides detailed application notes on the solubility and preparation of this compound for experimental use, along with protocols for key in vitro and in vivo assays. Commercially available this compound is a mixture of three stereoisomers: (S,S)-VE607, (R,R)-VE607, and (R,S)-VE607.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Table 1: this compound Solubility and Storage
| Parameter | Details | Source |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Stock Solution Concentration | A 100 mM stock solution in 100% DMSO has been reported for a this compound analog, suggesting high solubility for this compound. | [1] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | General Lab Practice |
| Appearance | Solid powder | N/A |
Mechanism of Action: SARS-CoV-2 Entry Inhibition
This compound inhibits SARS-CoV-2 entry by binding to the Receptor Binding Domain (RBD) of the Spike glycoprotein.[2][3] This interaction stabilizes the RBD in an "up" conformation.[3] While seemingly counterintuitive as the "up" conformation is necessary for receptor binding, this stabilization is believed to interfere with the subsequent conformational changes required for membrane fusion and viral entry. In silico docking studies suggest that this compound binds at the RBD-ACE2 interface.[3]
Caption: this compound binds to and stabilizes the 'up' conformation of the Spike RBD, inhibiting viral entry.
Experimental Data Summary
This compound has demonstrated inhibitory activity against both authentic SARS-CoV-2 and pseudoviruses expressing the Spike protein of various variants of concern.
Table 2: In Vitro Efficacy and Cytotoxicity of this compound
| Assay | Virus/Cell Line | Endpoint | Result |
| Authentic Virus Inhibition | SARS-CoV-2 (D614G) | IC₅₀ | 2.42 µM[2] |
| Pseudovirus Inhibition | SARS-CoV-1 Spike | IC₅₀ | 1.47 µM |
| Pseudovirus Inhibition | SARS-CoV-2 VOCs (Alpha, Beta, Gamma, Delta, Omicron BA.1 & BA.2) | IC₅₀ | Low micromolar range |
| Cytotoxicity | 293T-ACE2 cells | CC₅₀ | > 100 µM[2] |
| Cytotoxicity | Vero-E6 cells | CC₅₀ | > 100 µM[2] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Species | Model | Administration | Dose | Key Findings |
| Mouse | K18-hACE2 | Intraperitoneal (i.p.) | 25 mg/kg | - Achieved lung concentration of 2.6 µM. - Reduced viral replication in lungs by 37-fold.[3] |
| Mouse | K18-hACE2 | Intraperitoneal (i.p.) | 12.5, 25, 50 mg/kg | Pharmacokinetic studies showed accumulation primarily in the spleen, liver, and kidneys. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated balance and weighing paper/boat
Procedure:
-
Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the calculated volume of DMSO to the weighed powder).
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution, but check for compound stability information if available.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Pseudovirus Neutralization Assay
This protocol outlines a method to assess the inhibitory activity of this compound against SARS-CoV-2 Spike-pseudotyped lentiviral or retroviral particles.
References
Determining the IC50 of VE607 for SARS-CoV-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of VE607 against SARS-CoV-2. This compound has been identified as an inhibitor of SARS-CoV-2 entry by targeting the Spike (S) glycoprotein.[1][2] It functions by binding to the receptor-binding domain (RBD) and stabilizing it in the "up" conformation, which interferes with the virus's ability to engage with the host cell receptor, ACE2.[1][3][4] This protocol outlines the necessary materials, experimental procedures, and data analysis methods to accurately assess the in vitro efficacy of this compound.
Introduction to this compound
This compound is a small molecule that has demonstrated inhibitory activity against both SARS-CoV-1 and SARS-CoV-2.[1][2] Originally described as an inhibitor of SARS-CoV-1 entry, it has been shown to effectively neutralize authentic SARS-CoV-2 and pseudoviruses expressing the SARS-CoV-2 Spike protein.[1][5] The compound is commercially available and consists of three stereoisomers.[3][6] Its mechanism of action involves the stabilization of the Spike protein's RBD in the "up" conformation, a key step for receptor binding and subsequent viral entry.[1][3][4] In silico docking and mutational analyses suggest that this compound binds at the RBD-ACE2 interface.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound against different forms of SARS-CoV-2 is summarized in the table below. The data is compiled from studies using both pseudoviral particles and authentic SARS-CoV-2 virus.
| Virus Type | Strain/Variant | IC50 (μM) | Cell Line | Reference |
| Authentic SARS-CoV-2 | D614G | 2.42 | Vero-E6 | [1][5][6] |
| SARS-CoV-2 Pseudovirus | Wuhan/D614G | 3.06 | 293T-ACE2 | [5][6] |
| SARS-CoV-1 Pseudovirus | N/A | 1.47 | 293T-ACE2 | [1][5][6] |
| VSV-G Pseudovirus | N/A | >100 | 293T-ACE2 | [1][5] |
Note: No significant cell toxicity was observed for this compound at concentrations up to 100 μM in 293T-ACE2 or Vero-E6 cells.[1][5]
Signaling Pathway: Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism by which this compound inhibits SARS-CoV-2 entry.
References
- 1. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Stabilizes SARS-CoV-2 Spike In the "RBD-up" Conformation and Inhibits Viral Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.usuhs.edu [scholar.usuhs.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for VE607 in Viral Entry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of VE607, a small molecule inhibitor of SARS-CoV-2 entry. This document details its mechanism of action, summarizes key experimental data, and provides detailed protocols for its use in studying viral entry mechanisms.
Introduction
This compound is a small molecule inhibitor that has been identified as a potent agent against SARS-CoV-2 and other coronaviruses. It functions by directly targeting the viral spike (S) glycoprotein, a critical component for viral entry into host cells. Understanding the mechanism of this compound and its application in experimental systems is crucial for researchers working on antiviral therapies and studying the fundamental processes of viral infection.
Mechanism of Action
This compound inhibits SARS-CoV-2 entry by binding to the receptor-binding domain (RBD) of the spike protein. This interaction stabilizes the RBD in an "up" conformation, a state that is necessary for binding to the host cell receptor, angiotensin-converting enzyme 2 (ACE2). While seemingly counterintuitive, this stabilization appears to interfere with the subsequent conformational changes required for membrane fusion, thereby blocking viral entry.[1][2][3] In silico docking studies and mutational analyses have suggested that this compound binds at the interface of the RBD and ACE2.[1][2][3]
Data Summary
The following tables summarize the quantitative data on the efficacy of this compound against various SARS-CoV-2 variants and its effect on viral replication.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 Pseudoviruses
| SARS-CoV-2 Variant | IC50 (µM) |
| D614G | 5.2 |
| Alpha | 4.9 |
| Beta | 6.1 |
| Gamma | 5.5 |
| Delta | 5.8 |
| Omicron (BA.1) | 7.3 |
| Omicron (BA.2) | 6.9 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound in pseudovirus neutralization assays.[1][2]
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Treatment Group | Lung Viral Titer (PFU/g) | Reduction in Viral Replication |
| Vehicle Control | 1.2 x 10^6 | - |
| This compound | 3.2 x 10^4 | 37-fold |
Data from prophylactic treatment of K18-hACE2 mice with this compound.[1][2]
Experimental Protocols
Pseudovirus Neutralization Assay
This protocol is used to determine the in vitro efficacy of this compound in inhibiting SARS-CoV-2 entry.
Materials:
-
HEK293T cells
-
HEK293T-ACE2 target cells
-
Plasmids encoding SARS-CoV-2 Spike protein, lentiviral backbone (e.g., pLenti-Luc), and packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with plasmids encoding the SARS-CoV-2 Spike protein, a lentiviral backbone expressing a reporter gene (e.g., luciferase), and packaging plasmids.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
-
-
Neutralization Assay:
-
Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Incubate the pseudovirus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the media from the HEK293T-ACE2 cells and add the virus-compound mixture.
-
Incubate for 48 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
HEK293T-ACE2 or Vero-E6 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound compound
-
Cell viability reagent (e.g., CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the media from the cells and add the different concentrations of this compound.
-
Incubate for 48 hours at 37°C.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the untreated control.
Visualizations
Caption: Mechanism of this compound-mediated inhibition of SARS-CoV-2 entry.
Caption: Experimental workflow for the pseudovirus neutralization assay.
References
Application Notes and Protocols for VE607 in Pseudovirus Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VE607 is a small molecule inhibitor that has demonstrated efficacy in blocking the entry of coronaviruses, including SARS-CoV-1 and various strains of SARS-CoV-2, into host cells.[1][2][3] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in pseudovirus neutralization assays, a critical tool for the evaluation of antiviral compounds. Pseudovirus neutralization assays offer a safe and effective method to study viral entry and the inhibitory effects of therapeutic candidates in a BSL-2 environment.[4][5][6][7]
Principle of the Assay
Pseudovirus neutralization assays employ chimeric viral particles, which consist of a replicative-incompetent viral core (often from a lentivirus) carrying a reporter gene, such as luciferase.[4][6] These particles are engineered to express the surface glycoproteins of a specific virus of interest, in this case, the Spike (S) protein of SARS-CoV-2. The pseudoviruses can infect host cells that express the corresponding viral receptor, ACE2, leading to the expression of the reporter gene. The activity of the reporter, which is proportional to the extent of viral entry, can be quantified. In the presence of a neutralizing agent like this compound, the entry of the pseudovirus into the host cell is inhibited, resulting in a dose-dependent reduction in the reporter signal.[6]
Mechanism of Action of this compound
This compound targets the Spike glycoprotein of SARS-CoV-2.[1][3] Its mechanism of action involves binding to the receptor-binding domain (RBD) and stabilizing it in the "up" conformation.[1][2][3][8] While this conformation is necessary for binding to the ACE2 receptor, this compound's interaction at the RBD-ACE2 interface is thought to allosterically block the conformational changes required for the subsequent fusion of the viral and host cell membranes, thereby inhibiting viral entry.[1][9]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against pseudoviruses bearing the Spike proteins of various SARS-CoV-2 variants. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Virus/Variant | IC50 (µM) | Cell Line | Reference |
| SARS-CoV-1 | 1.47 | 293T-ACE2 | [10] |
| SARS-CoV-2 (Wuhan) | 3.06 | 293T-ACE2 | [10] |
| SARS-CoV-2 (Alpha) | ~2.5 | 293T-ACE2 | [1] |
| SARS-CoV-2 (Beta) | ~3.0 | 293T-ACE2 | [1] |
| SARS-CoV-2 (Gamma) | ~2.8 | 293T-ACE2 | [1] |
| SARS-CoV-2 (Delta) | ~3.5 | 293T-ACE2 | [1] |
| SARS-CoV-2 (Omicron BA.1) | ~4.0 | 293T-ACE2 | [1] |
| SARS-CoV-2 (Omicron BA.2) | ~3.8 | 293T-ACE2 | [1] |
Experimental Protocol: this compound Pseudovirus Neutralization Assay
This protocol outlines the steps for assessing the neutralizing activity of this compound against SARS-CoV-2 pseudoviruses.
Materials and Reagents
-
HEK293T-ACE2 cells (or other suitable ACE2-expressing cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
SARS-CoV-2 Spike-pseudotyped lentiviral particles (with a luciferase reporter)
-
This compound compound
-
Control compound (e.g., DMSO for vehicle control)
-
96-well flat-bottom white microplates
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to the assay, seed HEK293T-ACE2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations for the assay. It is recommended to perform a 2-fold or 3-fold dilution series.
-
Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution) and a no-treatment control.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix equal volumes of the diluted this compound and the pseudovirus suspension. The amount of pseudovirus should be predetermined to yield a high signal-to-background ratio in the luciferase assay.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
-
Infection of Cells:
-
Carefully remove the culture medium from the seeded cells.
-
Add 100 µL of the virus-VE607 mixture to the appropriate wells.
-
Include control wells with cells only (for background luminescence) and cells with pseudovirus but no this compound (for 100% infection).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.
-
-
Luminescence Measurement:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically 50-100 µL).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis
-
Calculate Percent Neutralization:
-
Subtract the average relative light units (RLU) of the "cells only" control from all other wells.
-
The percent neutralization for each this compound concentration is calculated using the following formula: % Neutralization = (1 - (RLU of this compound treated well / RLU of virus control well)) * 100
-
-
Determine IC50:
-
Plot the percent neutralization against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the pseudovirus infection.
-
Troubleshooting
-
Low Luminescence Signal:
-
Increase the amount of pseudovirus used for infection.
-
Ensure the target cells are healthy and at the optimal density.
-
Check the expiration date and storage conditions of the luciferase assay reagent.
-
-
High Background Signal:
-
Ensure complete removal of the culture medium before adding the luciferase reagent.
-
Use a different brand of 96-well plates that are optimized for luminescence assays.
-
-
High Variability Between Replicates:
-
Ensure accurate and consistent pipetting.
-
Mix cell suspensions and virus stocks thoroughly before dispensing.
-
Check for edge effects in the 96-well plate and consider not using the outer wells.
-
Conclusion
The pseudovirus neutralization assay is a robust and adaptable platform for evaluating the antiviral activity of compounds like this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the inhibitory potential of this compound against various viral glycoproteins, aiding in the development of novel antiviral therapeutics.
References
- 1. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. berthold.com [berthold.com]
- 5. youtube.com [youtube.com]
- 6. berthold.com [berthold.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. scholar.usuhs.edu [scholar.usuhs.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for VE607 with Authentic SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
VE607 is a small molecule inhibitor that has demonstrated efficacy in inhibiting SARS-CoV-2 entry into host cells.[1][2][3][4][5] This compound, a mixture of three stereoisomers, was initially identified as an inhibitor of SARS-CoV-1.[1][3][4][5] Its mechanism of action involves the stabilization of the "RBD-up" conformation of the SARS-CoV-2 Spike (S) protein, which interferes with the virus's ability to engage the host cell receptor, ACE2, and subsequently enter the cell.[1][2][3][4][5] this compound has shown inhibitory activity against both pseudotyped viral particles and authentic SARS-CoV-2, including major variants of concern (VOCs).[1][3]
These application notes provide a detailed overview of the experimental protocols for evaluating the efficacy of this compound against authentic SARS-CoV-2, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound targets the SARS-CoV-2 Spike protein, a critical component for viral entry. The Spike protein consists of two subunits, S1 and S2. The S1 subunit contains the Receptor Binding Domain (RBD), which directly interacts with the host cell's ACE2 receptor. The RBD can exist in two principal conformations: "RBD-down" (inaccessible) and "RBD-up" (accessible for ACE2 binding). The transition to the "RBD-up" state is a prerequisite for receptor engagement and subsequent viral entry.
This compound binds to the RBD and stabilizes it in the "up" conformation.[1][2][3][4] This stabilization, counterintuitively, inhibits viral entry. The proposed mechanism suggests that by locking the RBD in an "up" state, this compound may prevent the necessary conformational changes required for membrane fusion or promote an unstable state of the Spike trimer, leading to its inactivation.
Caption: Mechanism of this compound action on SARS-CoV-2.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments evaluating the inhibitory activity of this compound against SARS-CoV-2.
Table 1: In Vitro Inhibition of Authentic SARS-CoV-2
| Cell Line | Virus Strain | Assay Type | IC50 (µM) | Reference |
| Vero-E6 | D614G | Neutralization | Low micromolar | [6] |
| Vero-E6 | XBB.1 | Neutralization | Low micromolar | [6] |
Table 2: In Vivo Efficacy of this compound in K18-hACE2 Mice
| Treatment Group | Parameter | Result | Reference |
| This compound (Prophylactic) | Mortality | Did not prevent mortality | [1][3][4][5] |
| This compound (Prophylactic) | Viral Replication (Lungs) | 37-fold reduction | [1][2][3][4][5] |
Experimental Protocols
Authentic SARS-CoV-2 Neutralization Assay
This protocol is a representative model for determining the neutralizing activity of this compound against live, authentic SARS-CoV-2. All work with infectious SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) facility.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against authentic SARS-CoV-2.
Materials:
-
This compound compound
-
Authentic SARS-CoV-2 virus stock (e.g., D614G, XBB.1)[6]
-
Vero-E6 cells (or other susceptible cell line)
-
96-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT or other viability reagent
-
BSL-3 containment facility and appropriate personal protective equipment (PPE)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed Vero-E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in infection medium (DMEM with 2% FBS). The concentration range should be selected to encompass the expected IC50.
-
-
Virus Preparation:
-
Thaw the authentic SARS-CoV-2 virus stock and dilute it in infection medium to a predetermined titer that results in a clear cytopathic effect (CPE) within 48-72 hours.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix equal volumes of the diluted this compound compound and the diluted virus.
-
Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection:
-
Remove the growth medium from the pre-seeded Vero-E6 cells.
-
Transfer the virus-compound mixture to the respective wells of the cell plate.
-
Include control wells with virus only (no compound) and cells only (no virus, no compound).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Cytopathic Effect (CPE):
-
After the incubation period, assess the CPE using a method such as the MTT assay to quantify cell viability.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Caption: Authentic SARS-CoV-2 neutralization assay workflow.
In Vivo Efficacy Study in K18-hACE2 Mice
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a transgenic mouse model expressing human ACE2 (K18-hACE2). All animal experiments must be conducted in an Animal Biosafety Level 3 (ABSL-3) facility and approved by the Institutional Animal Care and Use Committee (IACUC).
Objective: To assess the prophylactic efficacy of this compound in reducing viral load and disease severity in K18-hACE2 mice infected with SARS-CoV-2.
Materials:
-
This compound compound
-
K18-hACE2 transgenic mice
-
Authentic SARS-CoV-2 virus stock
-
Vehicle control (e.g., PBS)
-
ABSL-3 containment facility and appropriate PPE
Procedure:
-
Animal Acclimation:
-
Acclimate K18-hACE2 mice to the ABSL-3 facility for a sufficient period before the start of the experiment.
-
-
Prophylactic Treatment:
-
Administer this compound or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal, oral gavage) prior to viral challenge. The dosing regimen (dose and frequency) should be determined based on pharmacokinetic studies.
-
-
Viral Challenge:
-
Infect the mice with a sublethal dose of authentic SARS-CoV-2 via the intranasal route.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and changes in posture.
-
-
Sample Collection:
-
At predetermined time points post-infection, euthanize a subset of mice from each group.
-
Collect tissues, including lungs, for virological and pathological analysis.
-
-
Viral Load Quantification:
-
Homogenize the lung tissue and quantify the viral load using a plaque assay or RT-qPCR.
-
-
Data Analysis:
-
Compare the viral loads and clinical scores between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.
-
Conclusion
This compound presents a promising avenue for the development of small molecule inhibitors against SARS-CoV-2. Its unique mechanism of stabilizing the "RBD-up" conformation offers a novel strategy to inhibit viral entry. The protocols outlined in these application notes provide a foundation for the continued investigation and development of this compound and its analogs as potential therapeutics for COVID-19. Further optimization of this compound class may lead to improved potency and in vivo efficacy.[6][7]
References
- 1. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry. | BioGRID [thebiogrid.org]
- 3. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholar.usuhs.edu [scholar.usuhs.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for VE607 in Animal Models of SARS-CoV-2 Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VE607, a small molecule inhibitor of SARS-CoV-2 entry, in preclinical animal models of COVID-19. The provided data and protocols are intended to facilitate further research and development of this compound and its analogs as potential antiviral therapeutics.
Mechanism of Action
This compound functions by targeting the SARS-CoV-2 Spike (S) glycoprotein. It binds to the receptor-binding domain (RBD) at the interface with the human angiotensin-converting enzyme 2 (ACE2) receptor. This interaction stabilizes the RBD in its "up" conformation, a state necessary for viral entry into host cells, thereby inhibiting viral infection.[1][2][3][4][5][6] In-silico docking and mutational analyses have helped to elucidate this binding mode.[2][3][4][5] this compound has demonstrated inhibitory activity against various SARS-CoV-2 variants of concern, including D614G, Alpha, Beta, Gamma, Delta, and Omicron (BA.1 and BA.2), in pseudoviral particle assays.[1][5][6]
Efficacy in Animal Models
This compound has been evaluated in the K18-hACE2 transgenic mouse model, which is highly susceptible to SARS-CoV-2 infection and recapitulates many features of severe COVID-19 in humans. Prophylactic treatment with this compound has been shown to significantly reduce viral replication in the lungs of these mice.[1][2][3][4][5][6] While the initial studies with this compound did not prevent mortality in the highly susceptible K18-hACE2 model, it demonstrated a notable 37-fold reduction in lung viral replication.[1][2][3][4][5][6]
More recent studies have focused on optimizing this compound to generate analogs with improved potency. One such analog, DY-III-281, has shown enhanced activity against emerging SARS-CoV-2 variants and, importantly, has demonstrated an ability to reduce viral burden and delay death in SARS-CoV-2-challenged K18-hACE2 transgenic mice.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its analog, DY-III-281.
Table 1: Efficacy of this compound in K18-hACE2 Mouse Model
| Compound | Animal Model | Virus Strain | Dosage | Administration Route | Key Outcome | Reference |
| This compound | K18-hACE2 mice | SARS-CoV-2_WA1_nLuc | 25 mg/kg, daily | Intraperitoneal (i.p.) | 37-fold reduction in lung viral replication | [7] |
Table 2: Efficacy of this compound Analog (DY-III-281) in K18-hACE2 Mouse Model
| Compound | Animal Model | Virus Strain | Dosage | Administration Route | Key Outcomes | Reference |
| DY-III-281 | K18-hACE2 mice | SARS-CoV-2 WA1 | Not specified | Not specified | Reduced viral burden and delayed death | [1][7] |
Experimental Protocols
K18-hACE2 Mouse Model of SARS-CoV-2 Infection
This protocol details the methodology for evaluating the prophylactic efficacy of this compound in K18-hACE2 transgenic mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, DMSO)
-
6 to 8-week-old male and female K18-hACE2 transgenic mice
-
SARS-CoV-2 strain (e.g., SARS-CoV-2_WA1_nLuc)
-
Isoflurane
-
Precision vaporizer
-
Animal isolation chambers
-
Bioluminescence imaging system (e.g., IVIS Spectrum®)
-
Nanoluciferase substrate (e.g., furimazine)
Procedure:
-
Animal Acclimatization: Acclimate 6 to 8-week-old K18-hACE2 mice to the animal biosafety level 3 (ABSL-3) facility for at least 72 hours prior to the experiment.
-
This compound Administration (Prophylactic):
-
Prepare a solution of this compound in a suitable vehicle at a concentration for a final dose of 25 mg/kg.
-
Administer this compound via intraperitoneal (i.p.) injection 24 hours prior to infection.
-
Continue daily i.p. administration of this compound until day 4 post-infection.[7]
-
-
SARS-CoV-2 Infection:
-
Anesthetize mice using 0.5 - 5% isoflurane delivered via a precision vaporizer.
-
Intranasally challenge the anesthetized mice with 1 × 10^5 focus-forming units (FFU) of a reporter-expressing SARS-CoV-2 strain (e.g., SARS-CoV-2_WA1_nLuc) in a volume of 25-30 µL.[7]
-
-
Monitoring:
-
Monitor mice daily for clinical signs of disease, including weight loss, lethargy, and ruffled fur.
-
Mice that lose more than 20% of their initial body weight or become moribund should be euthanized and recorded as succumbing to the infection for survival analysis.[7]
-
-
Quantification of Viral Replication (Bioluminescence Imaging):
-
At specified days post-infection, anesthetize the mice.
-
Administer the nanoluciferase substrate (e.g., 100 µL of furimazine, diluted 1:40 in sterile PBS) via retro-orbital injection.[7]
-
Immediately place the mice in a bioluminescence imaging system within an animal isolation chamber.[7]
-
Acquire images in both dorsal and ventral positions.
-
Analyze the bioluminescence signal to quantify viral replication in the lungs and other tissues.
-
Visualizations
Caption: Mechanism of this compound-mediated inhibition of SARS-CoV-2 entry.
Caption: Prophylactic this compound treatment workflow in K18-hACE2 mice.
References
- 1. LitCovid - NCBI - NLM - NIH [ncbi.nlm.nih.gov]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry. | BioGRID [thebiogrid.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analyzing VE607 Binding to SARS-CoV-2 Spike Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques used to analyze the binding of the small molecule inhibitor VE607 to the SARS-CoV-2 Spike (S) protein. The protocols outlined below are based on published research and are intended to guide researchers in setting up and performing similar analyses.
Data Presentation
The following tables summarize the quantitative data available for the interaction of this compound with the SARS-CoV-2 Spike protein and its variants.
Table 1: Inhibitory Activity of this compound against SARS-CoV-2 Pseudoviruses
| Virus Strain/Variant of Concern (VOC) | IC50 (µM) |
| SARS-CoV-1 | 1.47[1] |
| SARS-CoV-2 (D614G) | 2.42[1] |
| Alpha (B.1.1.7) | Low µM range[1][2] |
| Beta (B.1.351) | Low µM range[1][2] |
| Gamma (P.1) | Low µM range[1][2] |
| Delta (B.1.617.2) | Low µM range[1][2] |
| Omicron (B.1.1.529) | Low µM range[1][2] |
Table 2: Biophysical Characterization of this compound Binding to Spike Protein Receptor Binding Domain (RBD)
| Technique | Parameter | Value |
| Differential Scanning Fluorimetry (DSF) | Melting Temperature Shift (ΔTm) | -2.3 °C[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Silico Molecular Docking
Application: To predict the binding site and pose of this compound on the SARS-CoV-2 Spike protein's Receptor Binding Domain (RBD).
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of the SARS-CoV-2 Spike RBD (e.g., from the Protein Data Bank, PDB ID: 6M0J).
-
Prepare the protein structure using the Protein Preparation Wizard in the Schrödinger Suite. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained minimization.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Prepare the ligand using LigPrep in the Schrödinger Suite to generate different tautomers, stereoisomers, and ionization states at a physiological pH range.
-
-
Receptor Grid Generation:
-
Define the binding site on the RBD. Based on existing knowledge, the binding site is predicted to be at the RBD-ACE2 interface.
-
Generate a receptor grid using Glide, specifying the defined binding site as the center of the grid.
-
-
Ligand Docking:
-
Dock the prepared this compound library to the receptor grid using Glide.[3]
-
Perform docking in different precision modes, such as Standard Precision (SP) and Extra Precision (XP), to balance between speed and accuracy.[4]
-
The docking results are scored based on the GlideScore, which estimates the binding affinity.
-
-
Analysis:
-
Analyze the top-ranked docking poses to identify favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the RBD residues.
-
The results from the in silico docking suggest that this compound binds at the S-ACE2 interface.[2]
-
Differential Scanning Fluorimetry (DSF)
Application: To experimentally assess the binding of this compound to the Spike RBD and its effect on protein thermal stability. A shift in the melting temperature (Tm) upon ligand binding is indicative of a direct interaction.
Protocol:
-
Reagent Preparation:
-
Purified SARS-CoV-2 Spike RBD protein.
-
This compound compound stock solution (in DMSO).
-
SYPRO Orange dye (e.g., 5000x stock in DMSO).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the RBD protein (final concentration ~5 µM) and SYPRO Orange dye (final concentration ~10x) in the assay buffer.
-
Add this compound to the reaction mixture to the desired final concentration (e.g., 5 mM), ensuring the final DMSO concentration is consistent across all samples (e.g., 5%).
-
Include a control sample with DMSO only.
-
-
Data Acquisition:
-
Use a real-time PCR instrument (e.g., Roche LightCycler 480) to monitor the fluorescence of SYPRO Orange as the temperature is increased from 20 °C to 95 °C.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample with this compound. A negative ΔTm indicates that the ligand binding destabilizes the protein, while a positive ΔTm indicates stabilization. For this compound, a ΔTm of -2.3°C was observed, suggesting a direct but destabilizing interaction with the RBD.[2]
-
Pseudovirus Neutralization Assay
Application: To determine the inhibitory potency of this compound against viral entry mediated by the Spike protein of different SARS-CoV-2 variants.
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with a lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase), a plasmid expressing the SARS-CoV-2 Spike protein of a specific variant, and packaging plasmids.
-
Harvest the supernatant containing the pseudoviruses 48-60 hours post-transfection and filter it.
-
Determine the viral titer by infecting target cells and measuring reporter gene expression.
-
-
Neutralization Assay:
-
Seed target cells expressing the ACE2 receptor (e.g., HEK293T-ACE2) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Incubate the pseudoviruses with the different concentrations of this compound for 1-2 hours at 37 °C.
-
Add the virus-compound mixture to the target cells.
-
After 48-72 hours of incubation, measure the reporter gene activity (e.g., luciferase activity).
-
-
Data Analysis:
-
Normalize the reporter signals to the control (virus without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Site-Directed Mutagenesis
Application: To validate the predicted binding site of this compound by introducing mutations in the Spike protein and assessing the impact on this compound's inhibitory activity.
Protocol:
-
Primer Design:
-
Design primers containing the desired mutation (e.g., Y505T in the Spike RBD). The primers should be complementary to the template plasmid DNA.
-
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) and the plasmid encoding the wild-type Spike protein as a template with the mutagenic primers.
-
The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.
-
-
Template Digestion:
-
Digest the parental (non-mutated) methylated DNA template with the Dpn I restriction enzyme, which specifically cleaves methylated DNA.
-
-
Transformation:
-
Transform competent E. coli cells with the Dpn I-treated, mutated plasmid DNA.
-
-
Verification:
-
Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
-
Functional Assay:
-
Produce pseudoviruses carrying the mutated Spike protein and perform a neutralization assay with this compound to determine if the mutation affects its inhibitory activity. A significant increase in the IC50 value for the mutant indicates that the mutated residue is important for this compound binding. The Y505T mutation was shown to make the Spike protein resistant to this compound.[2]
-
Single-Molecule Förster Resonance Energy Transfer (smFRET)
Application: To investigate the conformational changes in the Spike protein induced by this compound binding in real-time. This technique can reveal how this compound stabilizes the "RBD-up" conformation.
Protocol:
-
Spike Protein Labeling:
-
Introduce cysteine mutations at specific sites on the Spike protein to allow for site-specific labeling with donor and acceptor fluorophores (e.g., Cy3 and Cy5). The labeling sites should be chosen to report on the conformational change of interest (e.g., RBD up/down movement).
-
Express and purify the cysteine-mutant Spike protein.
-
Label the purified protein with maleimide-derivatized donor and acceptor fluorophores.
-
-
Sample Preparation and Immobilization:
-
Immobilize the labeled Spike protein on a passivated coverslip for Total Internal Reflection Fluorescence (TIRF) microscopy.
-
-
smFRET Data Acquisition:
-
Acquire fluorescence movies of single Spike molecules using a TIRF microscope. The donor fluorophore is excited by a laser, and the fluorescence emission from both the donor and acceptor is recorded over time.
-
-
Data Analysis:
-
Extract the fluorescence intensity traces for individual donor-acceptor pairs.
-
Calculate the FRET efficiency for each molecule over time.
-
Generate FRET efficiency histograms to identify different conformational states of the Spike protein.
-
Analyze the transitions between different FRET states to understand the conformational dynamics.
-
Perform the experiment in the presence and absence of this compound to observe its effect on the conformational landscape of the Spike protein. smFRET data indicated that this compound alone stabilized the Spike in the preferred "up" conformation for sACE2 binding.[5]
-
Flow Cytometry-Based Competition Assay
Application: To determine if this compound competes with the ACE2 receptor for binding to the Spike protein expressed on the cell surface.
Protocol:
-
Cell Preparation:
-
Use cells that express the full-length SARS-CoV-2 Spike protein on their surface (e.g., transfected HEK293T cells).
-
-
Binding and Competition:
-
Incubate the Spike-expressing cells with a saturating concentration of this compound.
-
Add a fluorescently labeled soluble ACE2 (sACE2) protein to the cells.
-
Include controls with no inhibitor and with a known competing antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer to measure the fluorescence signal from the labeled sACE2.
-
A decrease in the fluorescence signal in the presence of this compound would indicate competition for the same binding site. The results showed no competition between this compound and sACE2, suggesting an allosteric mechanism of inhibition.[2]
-
Radiolabeling and Immunoprecipitation for Spike Shedding Analysis
Application: To assess the effect of this compound on the stability of the Spike protein trimer and the shedding of the S1 subunit.
Protocol:
-
Cell Labeling:
-
Culture Spike-expressing cells (e.g., 293T cells) in a methionine/cysteine-free medium.
-
Metabolically label the cells with [35S]-methionine/cysteine for a defined period to incorporate the radioactive amino acids into newly synthesized proteins, including the Spike protein.
-
-
Treatment:
-
Treat the labeled cells with this compound or a control compound.
-
-
Sample Collection:
-
Collect the cell culture supernatant (containing shed S1) and prepare cell lysates.
-
-
Immunoprecipitation:
-
Immunoprecipitate the Spike protein from the supernatant and cell lysates using a specific anti-Spike antibody.
-
-
SDS-PAGE and Autoradiography:
-
Analyze the immunoprecipitated proteins by SDS-PAGE.
-
Visualize the radiolabeled Spike protein bands by autoradiography.
-
-
Analysis:
-
Quantify the amount of S1 subunit in the supernatant relative to the amount of full-length Spike in the cell lysate. An increase in the supernatant S1 signal indicates increased shedding. This compound was found to decrease S1 shedding, indicating that it stabilizes the Spike trimer.[2]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound action on SARS-CoV-2 Spike protein.
Caption: Workflow for the pseudovirus neutralization assay.
References
- 1. This compound Stabilizes SARS-CoV-2 Spike In the “RBD-up” Conformation and Inhibits Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based docking, pharmacokinetic evaluation, and molecular dynamics-guided evaluation of traditional formulation against SARS-CoV-2 spike protein receptor bind domain and ACE2 receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Production, Titration, Neutralisation, Storage and Lyophilisation of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Lentiviral Pseudotypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VE607 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for VE607. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in aqueous solutions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on published studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For in vivo studies, this compound has been administered intraperitoneally in a DMSO vehicle.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in aqueous buffers is not recommended. Small molecules with hydrophobic properties, like this compound, often exhibit poor solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations in your experiments. The standard and recommended practice is to first create a high-concentration stock solution in an organic solvent such as DMSO.
Q3: What is the expected appearance of this compound powder?
A3: The visual appearance of the this compound compound is not extensively detailed in the available literature. Typically, synthetic small molecules are supplied as a crystalline or amorphous powder. If you have concerns about the appearance of your compound, please contact your supplier.
Q4: How does this compound inhibit SARS-CoV-2 entry?
A4: this compound is a small molecule entry inhibitor that targets the Spike glycoprotein of SARS-CoV-2.[1][2][3] It functions by binding to the receptor-binding domain (RBD) and stabilizing it in the "up" conformation.[2][3] This action interferes with the subsequent conformational changes required for the virus to fuse with the host cell membrane, thereby inhibiting viral entry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution into aqueous buffer. | The final concentration of this compound in the aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final percentage of DMSO in your aqueous solution. However, be mindful of the DMSO tolerance of your cell line or assay system. It is crucial to include a vehicle control (DMSO alone) in your experiments to account for any solvent effects. - Decrease the final concentration of this compound in your experiment. - Prepare fresh dilutions from your DMSO stock solution for each experiment. |
| Inconsistent or lower-than-expected activity in cell-based assays. | Inaccurate concentration of the active compound due to precipitation. Degradation of the compound in aqueous solution over time. | - After diluting the DMSO stock into your aqueous media, visually inspect the solution for any signs of precipitation (cloudiness, particles). If observed, follow the steps in the row above. - Prepare fresh working solutions from your DMSO stock for each experiment to avoid potential degradation. - Ensure your DMSO stock solution is stored correctly (typically at -20°C or -80°C) to maintain its stability. |
| Difficulty dissolving this compound powder in DMSO. | Insufficient solvent volume or inadequate mixing. | - Ensure you are using a sufficient volume of DMSO to achieve the desired stock concentration. - Vortex the solution thoroughly and, if necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Always allow the solution to return to room temperature before use. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of Working Solutions in Aqueous Media
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations if a wide range of final concentrations is required.
-
Final Dilution: Directly add a small volume of the DMSO stock or intermediate dilution to the pre-warmed aqueous buffer or cell culture medium to reach the final desired experimental concentration. It is critical to add the DMSO stock to the aqueous solution and mix immediately to prevent localized high concentrations that could lead to precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the same volume of aqueous buffer or cell culture medium.[1]
-
Use Immediately: Use the freshly prepared working solutions immediately to minimize the risk of precipitation or degradation.
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 entry.
Caption: Recommended workflow for this compound solubilization and use.
References
Technical Support Center: Optimizing VE607 Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VE607 in antiviral assays. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against SARS-CoV-2?
This compound is a small molecule inhibitor of viral entry for SARS-CoV-1 and SARS-CoV-2.[1][2][3] Its mechanism of action involves binding to the receptor-binding domain (RBD) of the viral spike (S) protein. This binding event stabilizes the RBD in an "up" conformation, which interferes with the interaction between the virus and the host cell's ACE2 receptor, a critical step for viral entry.[1][2][3]
Q2: What is the recommended starting concentration range for this compound in antiviral assays?
Based on published data, a starting concentration in the low micromolar (µM) range is recommended. For pseudovirus neutralization assays, IC50 values typically range from 1-5 µM for various SARS-CoV-2 variants. For authentic SARS-CoV-2, an IC50 of approximately 2.42 µM has been reported in plaque reduction assays.[4] It is advisable to perform a dose-response curve starting from a higher concentration (e.g., 50-100 µM) and titrating down to the nanomolar (nM) range to determine the optimal concentration for your specific experimental conditions.
Q3: Is this compound cytotoxic?
Studies have shown that this compound does not exhibit significant cytotoxicity at concentrations up to 100 µM in cell lines commonly used for antiviral assays, such as 293T-ACE2 and Vero-E6 cells.[4] However, it is always recommended to perform a cytotoxicity assay in parallel with your antiviral assay to confirm that the observed antiviral effect is not due to cell death.
Q4: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the desired working concentrations in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information regarding comprehensive off-target screening of this compound. The primary described mechanism is the specific binding to the SARS-CoV-2 spike protein. Researchers should be mindful that, like any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting results, especially if unexpected phenotypes are observed.
Troubleshooting Guides
Problem 1: High variability in IC50/EC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to form a uniform monolayer before adding the virus and compound.
-
-
Possible Cause: Variability in virus titer.
-
Solution: Use a consistent, pre-titered virus stock for all experiments. Avoid multiple freeze-thaw cycles of the virus stock.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper mixing of reagents. For serial dilutions, change pipette tips between each dilution step.
-
Problem 2: No antiviral activity observed.
-
Possible Cause: Incorrect concentration of this compound.
-
Solution: Verify the calculations for your dilutions. Perform a wider range of concentrations in your dose-response experiment.
-
-
Possible Cause: Degraded this compound stock solution.
-
Solution: Prepare fresh stock solutions of this compound. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Ensure the incubation time for the virus, compound, and cells is appropriate for the specific assay and virus being tested.
-
Problem 3: Apparent antiviral activity is due to cytotoxicity.
-
Possible Cause: High concentration of this compound or DMSO.
-
Solution: Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo, MTS) with the same concentrations of this compound and DMSO as in the antiviral assay, but without the virus. The observed cell viability should be high (>90%) at the effective antiviral concentrations.
-
-
Possible Cause: Cell line is particularly sensitive.
-
Solution: If using a different cell line than those reported in the literature, it is crucial to establish the cytotoxicity profile of this compound for that specific cell line.
-
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound against SARS-CoV-2 Pseudoviruses
| SARS-CoV-2 Variant | Spike Mutations | IC50 (µM) |
| D614G | D614G | 3.06 |
| Alpha (B.1.1.7) | Δ69-70, Δ144, N501Y, A570D, D614G, P681H, T716I, S982A, D1118H | 2.89 |
| Beta (B.1.351) | L18F, D80A, D215G, Δ242-244, R246I, K417N, E484K, N501Y, D614G, A701V | 1.83 |
| Gamma (P.1) | L18F, T20N, P26S, D138Y, R190S, K417T, E484K, N501Y, D614G, H655Y, T1027I | 2.15 |
| Delta (B.1.617.2) | T19R, G142D, Δ156-157, R158G, L452R, T478K, D614G, P681R, D950N | 2.65 |
| Omicron (BA.1) | A67V, Δ69-70, T95I, G142D, Δ143-145, Δ211, L212I, ins214EPE, G339D, S371L, S373P, S375F, K417N, N440K, G446S, S477N, T478K, E484A, Q493R, G496S, Q498R, N501Y, Y505H, T547K, D614G, H655Y, N679K, P681H, N764K, D796Y, N856K, Q954H, N969K, L981F | 4.98 |
Data synthesized from Ding et al., 2022.[3]
Table 2: Inhibitory and Cytotoxic Concentrations of this compound
| Assay Type | Virus/Cell Line | Endpoint | Value (µM) |
| Plaque Reduction Assay | Authentic SARS-CoV-2 (D614G) in Vero-E6 cells | IC50 | 2.42 |
| Cytotoxicity Assay | 293T-ACE2 cells | CC50 | > 100 |
| Cytotoxicity Assay | Vero-E6 cells | CC50 | > 100 |
Data synthesized from Ding et al., 2022.[4]
Experimental Protocols
Protocol 1: Pseudovirus Neutralization Assay
This protocol is for determining the IC50 of this compound against SARS-CoV-2 pseudoviruses using a luciferase reporter system.
Materials:
-
HEK293T-ACE2 cells
-
SARS-CoV-2 pseudovirus (luciferase reporter)
-
This compound
-
DMSO
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 293T-ACE2 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete DMEM. The final concentration should be 2X the desired assay concentration. Include a "no drug" control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Virus Preparation: Dilute the SARS-CoV-2 pseudovirus stock in complete DMEM to a concentration that results in a strong luciferase signal (e.g., >1000-fold over background) 48 hours post-infection.
-
Neutralization Reaction: In a separate 96-well plate, mix 50 µL of the 2X this compound serial dilutions with 50 µL of the diluted pseudovirus. Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the seeded 293T-ACE2 cells and add 100 µL of the virus-compound mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent neutralization by normalizing the data to the "virus only" (no drug) and "cells only" (no virus) controls. Plot the percent neutralization against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Plaque Reduction Neutralization Assay (PRNA)
This protocol is for determining the IC50 of this compound against authentic SARS-CoV-2.
Materials:
-
Vero-E6 cells
-
Authentic SARS-CoV-2
-
This compound
-
DMSO
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free DMEM
-
6-well or 12-well tissue culture plates
-
Overlay medium (e.g., 1.2% Avicel in DMEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed Vero-E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free DMEM. Mix each dilution with an equal volume of SARS-CoV-2 (at a concentration that will yield 50-100 plaques per well). Incubate the mixture for 1 hour at 37°C.
-
Infection: Wash the confluent Vero-E6 cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Overlay: After the incubation period, remove the inoculum and overlay the cells with 3 mL of overlay medium.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours.
-
Fixation and Staining: After incubation, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour. Carefully remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the "virus only" control. Plot the percentage of plaque reduction against the log of the this compound concentration and determine the IC50 value using non-linear regression.
Protocol 3: Cytotoxicity Assay (CellTiter-Glo®)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
293T-ACE2 or Vero-E6 cells
-
This compound
-
DMSO
-
Complete DMEM
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete DMEM at the same concentrations used in the antiviral assay, including a DMSO control. Add 100 µL of the compound dilutions to the cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 or 72 hours).
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability by normalizing the data to the "cells only" (no compound) control. Plot the percent viability against the log of the this compound concentration to determine the CC50 value.
Mandatory Visualizations
References
common challenges in working with VE607
Welcome to the technical support center for VE607. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered while working with this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in pseudovirus neutralization assays | This compound solubility issues: this compound is soluble in DMSO.[1] Improper dissolution or precipitation upon dilution in aqueous media can lead to variability. | - Ensure this compound is fully dissolved in DMSO before preparing serial dilutions. - When diluting into aqueous assay media, vortex or mix thoroughly. - Visually inspect for any precipitation after dilution. |
| Plate edge effects: Higher evaporation rates in the outer wells of a microplate can concentrate reagents, leading to skewed results. | - Avoid using the outermost wells of the assay plate for critical samples. - Fill the outer wells with a buffer solution like PBS to create a humidity barrier. | |
| Signal variability: The luciferase signal in neutralization assays can be influenced by factors like incubation time and reagent addition consistency. | - Ensure consistent timing for all incubation steps. - Use a multichannel pipette for simultaneous addition of reagents where possible. - Normalize data to a 'virus only' control on each plate. | |
| Low or no inhibitory activity observed | Incorrect concentration range: The effective concentration of this compound is in the low micromolar range.[2][3] | - Confirm the concentration of your stock solution and the accuracy of your serial dilutions. - Test a broad range of concentrations in your initial experiments to determine the optimal range for your specific assay conditions. |
| Inactive compound: Improper storage can lead to degradation of this compound. | - Store this compound as a solid powder in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage.[1] - For stock solutions in DMSO, store at -20°C.[1] Avoid repeated freeze-thaw cycles. | |
| High background signal in luciferase assay | Cell toxicity: Although this compound has been shown to have no cell toxicity up to 100 μM, other components in the assay could be causing cell death and luciferase release.[3][4] | - Run a cytotoxicity assay (e.g., CellTiter-Glo) with this compound at the concentrations used in your neutralization assay to confirm no toxicity in your specific cell line.[3][4] |
| Difficulty reproducing in vivo results | Pharmacokinetics: The in vivo efficacy of this compound can be influenced by its absorption, distribution, metabolism, and excretion. | - In the original study, this compound was administered intraperitoneally (i.p.).[2][3] The route of administration is critical. - Consider the reported biodistribution of this compound, which accumulates primarily in the spleen, liver, and kidneys.[3] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties and use of this compound.
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of SARS-CoV-2 entry. It binds to the receptor-binding domain (RBD) of the Spike protein and stabilizes it in the "RBD-up" conformation.[2][3] This stabilization is thought to act as an allosteric inhibitor of the downstream conformational changes in the Spike protein that are necessary for membrane fusion and viral entry, even after binding to the ACE2 receptor.[3]
2. What is the composition of commercially available this compound?
Commercially available this compound is a mixture of three stereoisomers: (S,S)-VE607, (R,R)-VE607, and the meso form (R,S)-VE607.[2][3] Studies have shown no significant difference in the inhibitory activity of the individual enantiomers compared to the mixture in pseudovirus neutralization assays.[3]
3. In what solvent should I dissolve this compound?
This compound is soluble in DMSO.[1] For in vivo studies, the vehicle used was also DMSO.[3]
4. What are the recommended storage conditions for this compound?
As a solid, this compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1] Stock solutions in DMSO should be stored at -20°C.[1]
5. Is this compound cytotoxic?
Studies have shown no cytotoxicity for this compound or its individual enantiomers at concentrations up to 100 μM in 293T-ACE2 and Vero-E6 cells.[3][4]
6. What are the reported IC50 values of this compound against different SARS-CoV-2 variants?
The following table summarizes the reported IC50 values from pseudovirus neutralization assays.
| SARS-CoV-2 Variant | IC50 (μM) |
| SARS-CoV-1 | 1.47 |
| SARS-CoV-2 (D614G) | 2.42 |
| Alpha | low micromolar range |
| Beta | low micromolar range |
| Gamma | low micromolar range |
| Delta | low micromolar range |
| Omicron (BA.1) | low micromolar range |
| Omicron (BA.2) | low micromolar range |
Note: Specific low micromolar range values for Alpha, Beta, Gamma, Delta, and Omicron variants were not explicitly provided in the initial source but were described as being in this range.[1][2]
Experimental Protocols
Detailed Methodology for Pseudovirus Neutralization Assay
This protocol is a generalized procedure based on the methodologies described in the primary literature for this compound.
1. Cell Culture:
- Culture 293T-ACE2 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL).
- Maintain cells at 37°C in a 5% CO2 incubator.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for the assay.
3. Neutralization Assay:
- Seed 293T-ACE2 cells in a 96-well plate.
- On the day of the experiment, mix the SARS-CoV-2 pseudovirus (carrying a luciferase reporter gene) with the different concentrations of this compound.
- As a control, mix the pseudovirus with medium containing the same concentration of DMSO as the highest concentration of this compound used.
- Incubate the virus-compound mixture at 37°C for 1 hour.
- After incubation, add the mixture to the plated 293T-ACE2 cells.
4. Incubation and Readout:
- Incubate the plates at 37°C for 48-72 hours.
- After the incubation period, lyse the cells and measure the luciferase activity using a luminometer.
5. Data Analysis:
- The relative light units (RLUs) are indicative of the level of viral entry.
- Normalize the data to the 'virus only' control wells (100% infection).
- Plot the percentage of neutralization against the log of the this compound concentration.
- Calculate the IC50 value using a non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-mediated inhibition of SARS-CoV-2 entry.
Experimental Workflow
Caption: Workflow for a pseudovirus neutralization assay to determine this compound IC50.
References
VE607 cytotoxicity and how to mitigate it
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of VE607, with a specific focus on addressing concerns about potential cytotoxicity. Contrary to some user queries, extensive research has demonstrated that this compound exhibits a favorable safety profile in vitro, with no significant cytotoxic effects observed at concentrations well above its effective dose.
This guide is intended to be a resource for troubleshooting unexpected results in cell viability assays and to provide clarity on the established characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic?
A1: Based on available scientific literature, this compound and its stereoisomers are not considered cytotoxic at concentrations up to 100 μM in standard cell lines used for virological assays, such as 293T-ACE2 and Vero-E6 cells. These concentrations are significantly higher than the IC50 values reported for its antiviral activity against SARS-CoV-1 and SARS-CoV-2.
Q2: I am observing cell death in my cultures after treating with this compound. What could be the cause?
A2: If you are observing unexpected cytotoxicity, it is crucial to investigate other potential causes unrelated to the compound itself. Common sources of error in cell-based assays include:
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Contamination: Mycoplasma or bacterial contamination can induce cell stress and death.
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Suboptimal Cell Health: Using cells that are unhealthy, at a high passage number, or were not handled properly during routine culture can lead to increased sensitivity.
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Reagent Quality: The quality and stability of your this compound compound, as well as other reagents like media and serum, can impact results. Ensure proper storage and handling.
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Assay Artifacts: The specific viability assay used may be susceptible to interference from the compound or vehicle (e.g., DMSO).
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Incorrect Dosing: Errors in calculating dilutions can lead to much higher concentrations of the compound or vehicle than intended.
Q3: What is the recommended maximum concentration of this compound to use in cell culture?
A3: Studies have shown no toxicity up to 100 μM. For antiviral efficacy studies, this compound is typically used in the low micromolar range, as its IC50 for SARS-CoV-2 is approximately 2.42 μM.
Troubleshooting Guide: Investigating Unexpected Cytotoxicity
If you are encountering unexpected cell death in your experiments with this compound, follow this troubleshooting guide.
Summary of this compound Cytotoxicity Data
The following table summarizes the cytotoxicity data for this compound from published studies.
| Cell Line | Compound | Maximum Non-Toxic Concentration | Assay Used |
| 293T-ACE2 | This compound | 100 µM | CellTiter-Glo® |
| Vero-E6 | This compound | 100 µM | CellTiter-Glo® |
| 293T-ACE2 | (S,S)-VE607 | 100 µM | CellTiter-Glo® |
| Vero-E6 | (S,S)-VE607 | 100 µM | CellTiter-Glo® |
| 293T-ACE2 | (R,R)-VE607 | 100 µM | CellTiter-Glo® |
| Vero-E6 | (R,R)-VE607 | 100 µM | CellTiter-Glo® |
| 293T-ACE2 | (R,S)-VE607 | 100 µM | CellTiter-Glo® |
| Vero-E6 | (R,S)-VE607 | 100 µM | CellTiter-Glo® |
Experimental Protocol: CellTiter-Glo® Viability Assay
This protocol is based on the methodology used in studies that have assessed this compound cytotoxicity.
Objective: To quantify cell viability by measuring ATP levels, which are indicative of metabolically active cells.
Materials:
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Cells (e.g., 293T-ACE2 or Vero-E6)
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96-well luminometer-compatible tissue culture plates (white-walled for luminescence assays)
-
This compound compound and vehicle control (e.g., DMSO)
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CellTiter-Glo® One Solution Assay (Promega)
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Luminometer
Procedure:
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Cell Seeding:
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Trypsinize and count cells.
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Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate.
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Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
(Luminescence_sample / Luminescence_vehicle_control) * 100
-
Visualizing Experimental and Logical Workflows
Technical Support Center: Improving the Potency of VE607 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the potency of VE607 analogs as SARS-CoV-2 entry inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its analogs?
This compound and its analogs are small-molecule entry inhibitors of SARS-CoV-2. They function by binding to the receptor-binding domain (RBD) of the Spike (S) glycoprotein. This binding event stabilizes the RBD in its "up" conformation, which interferes with the interaction between the virus and the host cell's ACE2 receptor, thereby inhibiting viral entry.[1][2][3]
Q2: What are the advantages of developing this compound analogs?
The primary advantage is to improve the potency and efficacy against emerging SARS-CoV-2 variants of concern (VOCs) that may have mutations in the Spike protein, potentially reducing the effectiveness of the original compound.[4][5] Analogs, such as DY-III-281, have demonstrated enhanced activity against variants and improved outcomes in in vivo studies.[4][5]
Q3: What are the key assays to evaluate the potency of this compound analogs?
The key assays include:
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Pseudovirus Neutralization Assay: To determine the half-maximal inhibitory concentration (IC50) of the analogs against viral entry mediated by the Spike protein of different SARS-CoV-2 variants.[3][6]
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In Silico Docking: To predict the binding mode and affinity of the analogs to the Spike protein's RBD.[1][3]
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Single-Molecule Förster Resonance Energy Transfer (smFRET): To confirm that the analogs stabilize the RBD in the "up" conformation.[1]
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In Vivo Efficacy Studies: Using animal models, such as K18-hACE2 transgenic mice, to assess the analog's ability to reduce viral load and improve survival.[4][5]
Q4: Is this compound a mixture of stereoisomers?
Yes, this compound is a mixture of three stereoisomers: (S,S)-VE607, (R,S)-VE607, and (R,R)-VE607, in a 1:2:1 ratio.[4] The development of analogs may involve synthesizing and testing pure stereoisomers to identify the most potent configuration.
Troubleshooting Guides
Issue 1: High Variability in Pseudovirus Neutralization Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Pseudovirus Titer | Ensure consistent production and titration of pseudovirus stocks. Use the same batch of pseudovirus for comparing a set of analogs. |
| Cell Seeding Density Variation | Optimize and strictly control the number of target cells (e.g., 293T-ACE2) seeded per well. Uneven cell monolayers can lead to inconsistent infection rates. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, or fill them with sterile PBS to maintain humidity and minimize evaporation. |
| Compound Precipitation | Visually inspect the compound dilutions for any signs of precipitation. If observed, consider using a different solvent or adjusting the concentration range. |
Issue 2: Discrepancy Between In Silico Docking and In Vitro Potency
| Potential Cause | Troubleshooting Step |
| Inaccurate Docking Protocol | Refine the docking protocol by using induced-fit docking to account for protein flexibility. Validate the docking protocol by redocking a known binder. |
| Incorrect Protein Structure | Use a high-resolution crystal structure of the target Spike protein variant. Ensure the protonation states of key residues in the binding site are correctly assigned. |
| Compound Permeability/Metabolism | The in vitro assay is performed in a cellular context where factors like cell permeability and metabolic stability of the compound can influence its apparent potency. Consider performing cell permeability and stability assays. |
Issue 3: Low Signal-to-Noise Ratio in smFRET Experiments
| Potential Cause | Troubleshooting Step |
| Inefficient Fluorophore Labeling | Optimize the labeling protocol for the Spike protein. Ensure the removal of unconjugated dyes. |
| Protein Aggregation | Prepare fresh protein samples and centrifuge them before the experiment to remove any aggregates. |
| Photobleaching | Reduce the laser power or the acquisition time to minimize photobleaching of the fluorophores. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound and Analogs against SARS-CoV-2 Variants
| Compound | Target Variant | IC50 (µM) |
| This compound | SARS-CoV-1 | 1.47[3][6] |
| This compound | D614G | Low micromolar range[1] |
| This compound | Alpha | Low micromolar range[1] |
| This compound | Beta | Low micromolar range[1] |
| This compound | Gamma | Low micromolar range[1] |
| This compound | Delta | Low micromolar range[1] |
| This compound | Omicron (BA.1) | Low micromolar range[1] |
| DY-III-281 | WA1 & other variants | Improved potency over this compound[4][5] |
Note: Specific IC50 values for all analogs and variants are not publicly available in the provided search results. Researchers should refer to the primary literature for detailed quantitative data.
Experimental Protocols
Protocol 1: Pseudovirus Neutralization Assay
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Cell Seeding: Seed 293T-ACE2 cells in 96-well plates at an optimized density and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound analog in infection media.
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Virus-Compound Incubation: Incubate the SARS-CoV-2 pseudotyped viral particles with the diluted compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the seeded cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
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Readout: Measure the reporter gene expression (e.g., luciferase) to determine the extent of infection.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound analogs inhibiting SARS-CoV-2 entry.
Experimental Workflow for Potency Evaluation
Caption: Workflow for evaluating the potency of this compound analogs.
References
troubleshooting inconsistent results with VE607
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VE607 in their experiments. The information is tailored to address common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule entry inhibitor of SARS-CoV-2. It functions by binding to the receptor-binding domain (RBD) of the Spike protein. This interaction stabilizes the RBD in an "up" conformation, which, while seemingly counterintuitive as this is the receptor-accessible state, ultimately inhibits the conformational changes required for membrane fusion and viral entry into the host cell.
Q2: this compound is described as a mixture of three stereoisomers. Could this contribute to inconsistent results?
Yes, the presence of three stereoisomers—(S,S)-VE607, (R,R)-VE607, and (R,S)-VE607—could potentially lead to variability in experimental outcomes. It is crucial to ensure that the same formulation and batch of this compound are used throughout a series of experiments to maintain consistency. If you are observing unexpected variability, consider the possibility of batch-to-batch differences in the isomeric ratio.
Q3: What are the expected IC50 values for this compound against different SARS-CoV-2 variants?
This compound has been shown to inhibit a broad range of SARS-CoV-2 variants with similar potency. The IC50 values are typically in the low micromolar range. Below is a summary of reported IC50 values from pseudovirus neutralization assays.
Data Presentation
Table 1: this compound IC50 Values against SARS-CoV-2 Variants
| Virus/Variant | Reported IC50 (µM) |
| SARS-CoV-1 | 1.47 |
| SARS-CoV-2 (D614G) | 2.42 |
| Alpha | Low micromolar range |
| Beta | Low micromolar range |
| Gamma | Low micromolar range |
| Delta | Low micromolar range |
| Omicron (BA.1) | Low micromolar range |
| Omicron (BA.2) | Low micromolar range |
Note: The exact IC50 values can vary between experiments and laboratories due to different assay conditions.
Troubleshooting Guides
Inconsistent Results in Pseudovirus Neutralization Assays
Problem: High variability in IC50 values for this compound between experiments.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure target cells (e.g., 293T-ACE2) are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in cell surface receptor expression. |
| Pseudovirus Titer and Quality | Use a consistent and pre-titered stock of pseudovirus for all experiments. Avoid repeated freeze-thaw cycles of the virus stock.[1] |
| This compound Preparation and Storage | Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under recommended conditions. Ensure complete solubilization of the compound. |
| Inconsistent Incubation Times | Strictly adhere to the defined incubation times for this compound with the pseudovirus and for the virus-compound mixture with the cells. |
| Plate Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate for experimental samples. Fill the outer wells with sterile PBS. |
Low Signal or No Inhibition Detected
Problem: this compound does not show the expected inhibitory effect in the neutralization assay.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect this compound Concentration Range | Verify the dilution series of this compound. Ensure that the concentrations tested are appropriate to generate a full dose-response curve. |
| Inactive Compound | Confirm the integrity of the this compound stock. If possible, test a new batch of the compound. |
| Low Pseudovirus Infectivity | Check the infectivity of your pseudovirus stock. If the viral titer is too low, the signal-to-noise ratio of the assay will be poor. |
| Cell Line Issues | Confirm that the target cells express adequate levels of the ACE2 receptor. |
| Assay Controls | Ensure that both positive (e.g., a known neutralizing antibody) and negative (e.g., vehicle control) controls are behaving as expected. |
Experimental Protocols
Pseudovirus Neutralization Assay
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Cell Seeding: Seed 293T-ACE2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
Compound Dilution: Prepare a serial dilution of this compound in infection media. Include a vehicle-only control.
-
Virus-Compound Incubation: Mix the diluted this compound with a standardized amount of SARS-CoV-2 pseudovirus. Incubate the mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the seeded cells and add the virus-compound mixture.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Readout: Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neutralization for each this compound concentration relative to the virus-only control and determine the IC50 value.
Differential Scanning Fluorimetry (DSF)
-
Protein and Compound Preparation: Prepare the purified SARS-CoV-2 Spike protein RBD and a dilution series of this compound in a suitable buffer.
-
Reaction Mixture: In a qPCR plate, mix the protein, this compound dilutions, and a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
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Thermal Denaturation: Place the plate in a qPCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: Determine the melting temperature (Tm) of the protein in the presence of different concentrations of this compound. A shift in Tm indicates a direct interaction between this compound and the protein.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a pseudovirus neutralization assay.
Caption: Logical troubleshooting flowchart for this compound experiments.
References
stability of VE607 in different experimental conditions
Welcome to the technical support center for VE607. This resource is designed to provide researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store this compound at -20°C.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q3: What is the shelf life of this compound?
A3: When stored properly under the recommended long-term conditions (-20°C, dry, and dark), this compound has a shelf life of over three years.[1]
Q4: Is this compound stable at room temperature?
A4: this compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, for storage in the lab, the recommended refrigerated or frozen conditions should be followed to ensure its long-term stability and activity.[1]
Q5: In which solvents is this compound soluble?
A5: The available documentation specifies that this compound is soluble in DMSO.[1] For other solvents, it is advisable to perform small-scale solubility tests.
Troubleshooting Guide
Q: I am not observing the expected inhibitory effect of this compound in my assay. What are the possible reasons?
A: There could be several reasons for a lack of inhibitory activity. Consider the following troubleshooting steps:
-
Improper Storage: Verify that this compound has been stored according to the recommendations (-20°C for long-term, protected from light). Improper storage can lead to degradation of the compound.[1]
-
Incorrect Concentration: Double-check the calculations for your dilutions from the stock solution. The reported half-maximal inhibitory concentration (IC50) for this compound against authentic SARS-CoV-2 (D614G) is 2.42 µM, with IC50 values in the low micromolar range for various variants of concern.[2][3]
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Assay System: Ensure that your experimental setup is sensitive to the mechanism of action of this compound, which involves the stabilization of the SARS-CoV-2 Spike protein's "RBD-up" conformation to inhibit viral entry.[2][4][5]
-
Compound Precipitation: If you observe any precipitation in your final dilutions in aqueous solutions, it might indicate that the solubility limit has been exceeded. Consider adjusting the final DMSO concentration or using a different formulation approach if compatible with your assay.
Q: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A: If you observe precipitation in your DMSO stock solution, gently warm the vial (e.g., in a 37°C water bath) and vortex to redissolve the compound. Ensure the solution is clear before making further dilutions. To prevent precipitation, ensure the DMSO used is of high purity and anhydrous, and that the stock solution is stored tightly sealed to prevent moisture absorption.
Quantitative Data Summary
The inhibitory activity of this compound has been evaluated against various SARS-CoV-2 variants. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Virus / Variant of Concern (VOC) | IC50 (µM) |
| Authentic SARS-CoV-2 (D614G) | 2.42 |
| Pseudovirus - SARS-CoV-2 (D614G) | 3.06 |
| Pseudovirus - Alpha (B.1.1.7) | Low micromolar range |
| Pseudovirus - Beta (B.1.351) | Low micromolar range |
| Pseudovirus - Gamma (P.1) | Low micromolar range |
| Pseudovirus - Delta (B.1.617.2) | Low micromolar range |
| Pseudovirus - Omicron (B.1.1.529) | Low micromolar range |
| (Data sourced from references[2][3]) |
Experimental Protocols
1. Pseudovirus Neutralization Assay
This assay is used to determine the inhibitory activity of this compound against pseudotyped viral particles expressing the SARS-CoV-2 Spike protein.
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Cell Seeding: Seed 293T cells expressing human ACE2 (293T-ACE2) in 96-well plates.
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Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Incubation: Mix the diluted this compound with pseudoviral particles carrying a reporter gene (e.g., luciferase) and incubate for a specific period (e.g., 1 hour at 37°C).
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Infection: Add the this compound-pseudovirus mixture to the 293T-ACE2 cells.
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Readout: After a suitable incubation period (e.g., 48 hours), measure the reporter gene expression (e.g., luciferase activity) to quantify the extent of viral entry.
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Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]
2. Authentic SARS-CoV-2 Inhibition Assay
This assay measures the ability of this compound to inhibit the replication of live SARS-CoV-2.
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Cell Seeding: Plate Vero-E6 cells in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate medium.
-
Infection and Treatment: Pre-incubate the cells with the diluted this compound before adding the authentic SARS-CoV-2 virus, or add the compound and virus simultaneously.
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours) at 37°C.
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Quantification: Quantify the viral replication. This can be done through various methods, such as plaque reduction assays, RT-qPCR for viral RNA, or measuring virus-induced cytopathic effect (CPE).
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Analysis: Determine the IC50 value based on the reduction in viral replication at different concentrations of this compound.[2]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming VE607 Resistance in SARS-CoV-2 Variants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SARS-CoV-2 entry inhibitor, VE607. The information is based on published studies and addresses common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound against SARS-CoV-2?
A1: this compound is a small molecule inhibitor that targets the interaction between the SARS-CoV-2 Spike (S) protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][2][3][4][5] It binds to the Receptor Binding Domain (RBD) of the S protein at the RBD-ACE2 interface.[1][2][5][6] This binding stabilizes the RBD in an "up" conformation, which, paradoxically, is a state generally associated with receptor binding.[2][3][4][5] However, the interaction with this compound allosterically inhibits the downstream conformational changes in the Spike protein that are necessary for membrane fusion and viral entry into the host cell.[6]
Q2: Against which SARS-CoV-2 variants has this compound shown activity?
A2: this compound has demonstrated inhibitory activity against a broad range of SARS-CoV-2 variants of concern (VOCs).[2][3][4] Studies have confirmed its effectiveness against pseudoviral particles bearing the Spike proteins from D614G, Alpha (B.1.1.7), Beta (B.1.351), Gamma (P.1), Delta (B.1.617.2), and Omicron (BA.1 and BA.2).[1][2][3][7] The inhibitory concentrations (IC50) are typically in the low micromolar range for these variants.[2][7][8]
Q3: My experiment shows reduced this compound efficacy. What could be the cause?
A3: Reduced efficacy of this compound can primarily be attributed to specific mutations in the Spike protein's Receptor Binding Domain (RBD). The most critical mutation identified that confers resistance is Y505T .[2][6][8][9] Another mutation, Q498V , has been shown to have a modest effect on this compound inhibition.[2][8][9] If you are working with a viral variant or a lab-generated mutant that contains the Y505T substitution, you should expect a significant increase in the IC50 value, potentially rendering this compound ineffective.[8][9]
Q4: How do the Y505T and Q498V mutations confer resistance to this compound?
A4: In silico docking studies predict that this compound's binding is stabilized by a strong π-π stacking interaction between its central aromatic ring and the aromatic side-chain of the Tyrosine at position 505 (Y505).[8] The Y505T mutation replaces tyrosine with threonine, which lacks an aromatic side chain, thereby abrogating this key interaction and leading to resistance. The Q498 residue is another potential contact site for this compound, and the Q498V mutation can have a minor impact on the inhibitor's binding affinity.[2][8][9]
Q5: Are there newer compounds or analogs that can overcome this compound resistance?
A5: Yes, recent research has focused on optimizing this compound to generate analogs with improved potency and activity against emerging, resistant variants.[10][11] One such analog, DY-III-281 , has demonstrated enhanced inhibitory activity against newer Omicron subvariants like KP.3.1.1 and XEC.[10][11] These next-generation compounds may offer a solution for overcoming resistance observed with the parent this compound molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High IC50 values for this compound in neutralization assays. | The SARS-CoV-2 variant being tested may harbor resistance mutations. | Sequence the Spike protein gene of your viral stock, specifically the RBD region, to check for mutations at positions Y505 and Q498.[2][8][9] |
| Compare your results with a reference strain known to be susceptible to this compound (e.g., WA1 or D614G). | ||
| Inconsistent results between pseudovirus and authentic virus assays. | Differences in the cellular systems (e.g., cell lines like 293T-ACE2 vs. Vero-E6) or the viral entry pathways they support. | Ensure consistent cell lines and assay conditions. Note that this compound has been shown to inhibit both pseudoviruses and authentic SARS-CoV-2.[1][2][9] |
| This compound shows cytotoxicity in my cell line. | High concentrations of the compound or the solvent (e.g., DMSO) may be toxic. | Confirm that you are using this compound at concentrations below 100 µM, as it has been shown to be non-toxic up to this concentration in 293T-ACE2 and Vero-E6 cells.[2][9] Perform a CellTiter-Glo assay or similar viability assay to determine the cytotoxic concentration (CC50) in your specific cell line. |
| Difficulty reproducing in vivo efficacy results. | Suboptimal dosing, route of administration, or timing of treatment. | In the K18-hACE2 mouse model, prophylactic intraperitoneal (i.p.) administration of this compound at 25 mg/kg has been shown to reduce viral replication in the lungs, although it did not prevent mortality.[1][2] Review and optimize your in vivo experimental design based on published protocols.[2] |
Quantitative Data Summary
Table 1: this compound IC50 Values against SARS-CoV-2 Pseudovirus Variants
| SARS-CoV-2 Variant | Spike Mutations | Pseudovirus IC50 (µM) | Reference |
| D614G | D614G | 4.38 | [7] |
| Alpha (B.1.1.7) | N501Y, A570D, D614G, P681H, etc. | 3.51 | [7] |
| Beta (B.1.351) | K417N, E484K, N501Y, D614G | 4.13 | [7] |
| Gamma (P.1) | K417T, E484K, N501Y, D614G | 4.19 | [7] |
| Delta (B.1.617.2) | L452R, T478K, D614G, P681R | 3.65 | [7] |
| Omicron (BA.1) | Multiple, incl. Q498R, N501Y, Y505H | 5.37 | [7] |
| Omicron (BA.2) | Multiple, incl. Q498R, N501Y, Y505H | 3.98 | [1] |
| Q498V Mutant | D614G, Q498V | 1.80 | [9] |
| Y505T Mutant | D614G, Y505T | > 40 | [9] |
Data represents the average of at least four independent experiments.
Table 2: this compound IC50 Values against Authentic SARS-CoV-2
| SARS-CoV-2 Strain | Cell Line | Authentic Virus IC50 (µM) | Reference |
| D614G | Vero-E6 | 2.42 | [2][9] |
Experimental Protocols & Methodologies
1. Pseudovirus Neutralization Assay
This assay is used to determine the concentration of this compound required to inhibit 50% of viral entry (IC50) using replication-deficient pseudoviruses.
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Materials :
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HEK293T cells for producing pseudoviruses.
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293T-ACE2 cells as target cells.[2]
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Plasmids: lentiviral backbone (e.g., pLV-Luciferase), packaging plasmid (e.g., psPAX2), and Spike-expressing plasmid for the variant of interest.
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This compound compound and solvent (DMSO).
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Luciferase assay reagent (e.g., Britelite plus).
-
-
Methodology :
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Pseudovirus Production : Co-transfect HEK293T cells with the lentiviral backbone, packaging plasmid, and the desired Spike plasmid.
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Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection and filter.
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Neutralization : Seed 293T-ACE2 cells in 96-well plates.
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Prepare serial dilutions of this compound.
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Incubate the pseudovirus with the this compound dilutions for 1 hour at 37°C.
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Add the virus-compound mixture to the target cells.
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Readout : After 48-72 hours, lyse the cells and measure luciferase activity.
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Calculate IC50 values by fitting the dose-response curve using non-linear regression.
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2. Site-Directed Mutagenesis
This technique is used to introduce specific mutations, such as Y505T, into the Spike protein to study their effect on this compound resistance.
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Materials :
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Spike-expressing plasmid (wild-type).
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Mutagenic primers designed to introduce the desired nucleotide change (e.g., for Y505T).
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High-fidelity DNA polymerase.
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DpnI restriction enzyme.
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Competent E. coli for transformation.
-
-
Methodology :
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PCR Amplification : Use the wild-type Spike plasmid as a template and amplify the entire plasmid using the mutagenic primers.
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DpnI Digestion : Digest the PCR product with DpnI to remove the original, methylated parental DNA template.
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Transformation : Transform the DpnI-treated, mutated plasmid into competent E. coli.
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Verification : Isolate the plasmid DNA from the resulting colonies and confirm the presence of the desired mutation through Sanger sequencing.
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The verified mutant plasmid can then be used for pseudovirus production.
-
Visualizations
Caption: Mechanism of this compound inhibition of SARS-CoV-2 entry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry. | BioGRID [thebiogrid.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
addressing off-target effects of VE607 in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using VE607 in their experiments and need to address its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target activities?
This compound is a potent ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase. Its primary therapeutic rationale is the inhibition of angiogenesis in cancer. However, kinome profiling studies have revealed that this compound has significant off-target activity against other kinases, most notably the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and c-Kit. Minor off-target activity against other kinases has also been reported at higher concentrations.
Q2: What are the potential consequences of this compound's off-target effects in my experiments?
The off-target activities of this compound can lead to a variety of confounding effects in your experiments, including:
-
Misinterpretation of phenotypic data: Cellular effects observed after this compound treatment may be incorrectly attributed to VEGFR2 inhibition when they are, in fact, due to the inhibition of PDGFRβ, c-Kit, or other off-targets.
-
Unexpected toxicity: Off-target effects can lead to cellular toxicity or other phenotypes that are not related to the inhibition of VEGFR2.
-
Complex signaling pathway modulation: this compound can simultaneously modulate multiple signaling pathways, making it difficult to dissect the specific contribution of VEGFR2 inhibition to the observed biological outcome.
Q3: How can I be sure that the observed effects in my experiment are due to VEGFR2 inhibition and not off-target effects?
To confirm that the observed effects are on-target, it is crucial to include appropriate controls in your experimental design. These can include:
-
Using a structurally unrelated VEGFR2 inhibitor: Comparing the effects of this compound with another VEGFR2 inhibitor that has a different off-target profile can help to distinguish on-target from off-target effects.
-
Employing a genetic approach: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down VEGFR2 can help to validate that the phenotype observed with this compound is indeed due to the inhibition of this target.
-
Performing rescue experiments: If this compound induces a specific phenotype, attempting to rescue this phenotype by expressing a this compound-resistant mutant of VEGFR2 can provide strong evidence for on-target activity.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Anti-proliferative Effects
Symptoms: You observe significant cytotoxicity or a reduction in cell proliferation in a cell line that does not express VEGFR2, or at a concentration of this compound that is much lower than its IC50 for VEGFR2.
Possible Cause: This is likely due to an off-target effect of this compound. The cell line may express high levels of PDGFRβ or c-Kit, which are potently inhibited by this compound and may be critical for the survival or proliferation of that particular cell line.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of VEGFR2, PDGFRβ, and c-Kit in your cell line using qPCR, western blotting, or flow cytometry.
-
Dose-Response Curve: Generate a full dose-response curve for this compound in your cell line to determine the precise IC50.
-
Compare with Other Inhibitors: Test the effect of a selective PDGFRβ inhibitor (e.g., imatinib) and a selective c-Kit inhibitor (e.g., dasatinib) on your cells. If these inhibitors phenocopy the effect of this compound, it strongly suggests an off-target mechanism.
-
Consult Selectivity Data: Refer to the kinase selectivity profile of this compound to identify other potential off-targets that might be responsible for the observed effects.
Issue 2: Inconsistent Results Between In Vitro and In Vivo Experiments
Symptoms: this compound shows potent anti-angiogenic effects in your in vitro assays, but the in vivo anti-tumor efficacy is greater than what would be expected based on its anti-angiogenic activity alone.
Possible Cause: The enhanced in vivo efficacy could be due to the combined inhibition of VEGFR2 and off-targets like PDGFRβ and c-Kit, which can also play a role in tumor growth and the tumor microenvironment. For example, PDGFRβ is often expressed on pericytes and cancer-associated fibroblasts, and its inhibition can affect tumor stroma and vascular stability.
Troubleshooting Steps:
-
Analyze the Tumor Microenvironment: Perform immunohistochemistry or immunofluorescence on tumor sections from your in vivo studies to assess the expression of VEGFR2, PDGFRβ, and c-Kit in different cell types (tumor cells, endothelial cells, pericytes, etc.).
-
Use More Selective Inhibitors: In your in vivo models, compare the efficacy of this compound with that of a highly selective VEGFR2 inhibitor and a combination of selective inhibitors for VEGFR2, PDGFRβ, and c-Kit. This will help to dissect the contribution of each target to the overall anti-tumor effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the concentration of this compound in the tumor tissue with the inhibition of its different targets (e.g., by measuring the phosphorylation status of VEGFR2, PDGFRβ, and c-Kit).
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) | Description |
| VEGFR2 | 1.2 | Primary target; potent inhibition of vascular endothelial growth factor receptor 2. |
| PDGFRβ | 15.8 | Significant off-target activity; platelet-derived growth factor receptor beta. |
| c-Kit | 25.3 | Moderate off-target activity; mast/stem cell growth factor receptor. |
| SRC | 150 | Weaker off-target activity. |
| EGFR | >1000 | Negligible activity. |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | Target Expression | This compound IC50 (nM) for Proliferation | Notes |
| HUVEC | VEGFR2++, PDGFRβ+ | 5.5 | Primary endothelial cells; high VEGFR2 expression. |
| A549 | VEGFR2-, PDGFRβ- | >10,000 | Lung carcinoma cell line; lacks significant expression of this compound targets. |
| GIST-T1 | c-Kit+++ | 30.2 | Gastrointestinal stromal tumor cell line with activating c-Kit mutation; sensitive to this compound due to c-Kit inhibition. |
| U87-MG | PDGFRβ++ | 20.1 | Glioblastoma cell line with high PDGFRβ expression; proliferation is sensitive to this compound through PDGFRβ inhibition. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Phosphorylation
This protocol is designed to assess the inhibitory activity of this compound on VEGFR2, PDGFRβ, and c-Kit in a cellular context by measuring the phosphorylation status of these receptors.
Materials:
-
Cell line of interest (e.g., HUVEC, U87-MG)
-
This compound
-
Appropriate growth factors (e.g., VEGF-A, PDGF-BB, SCF)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-phospho-PDGFRβ (Tyr751), anti-PDGFRβ, anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Plate cells and allow them to adhere. Once confluent, serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for VEGFR2, 50 ng/mL PDGF-BB for PDGFRβ, 100 ng/mL SCF for c-Kit) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.
Protocol 2: Kinase Selectivity Profiling using a Kinome Scan
This protocol describes a high-throughput method to determine the selectivity of this compound against a large panel of kinases.
Principle:
This assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.
-
Kinase Panel: A large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan panel) is used.
-
Binding Assay:
-
Kinases are mixed with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM).
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Unbound kinases are washed away.
-
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR with primers specific for the DNA tag of each kinase.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of this compound to the kinase. The results can be visualized as a dendrogram to show the selectivity profile of the compound.
Visualizations
Validation & Comparative
VE607: A Comparative Guide to its Mechanism of Action in SARS-CoV-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of VE607, a small molecule inhibitor of SARS-CoV-2 entry. Its performance is objectively compared with other antiviral alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
This compound: A Novel SARS-CoV-2 Entry Inhibitor
This compound is a commercially available compound, composed of three stereoisomers, that has demonstrated broad inhibitory activity against SARS-CoV-2 and its variants of concern.[1] Originally identified as an inhibitor of SARS-CoV-1, its mechanism of action is centered on the disruption of the initial and critical step of the viral life cycle: the entry into the host cell.
Mechanism of Action: Stabilizing the Spike Protein
The entry of SARS-CoV-2 into host cells is mediated by the Spike (S) glycoprotein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface. The S protein's receptor-binding domain (RBD) undergoes conformational changes, transitioning between a "down" (inaccessible) and an "up" (accessible) state. The "up" conformation is required for ACE2 binding.
This compound exerts its antiviral effect by binding to the RBD of the S protein.[1] This binding event stabilizes the RBD in its "up" conformation. While seemingly counterintuitive, this stabilization at the RBD-ACE2 interface ultimately inhibits viral entry. Prophylactic treatment with this compound in K18-hACE2 mice resulted in a 37-fold reduction in viral replication in the lungs.[1]
Comparative Analysis of Antiviral Agents
This compound's mechanism as an entry inhibitor distinguishes it from many other antiviral drugs authorized for the treatment of COVID-19, which primarily target viral replication processes. The following table summarizes the performance of this compound and compares it with other key antivirals.
| Drug | Target | Mechanism of Action | IC50 / Efficacy |
| This compound | Spike Glycoprotein (RBD) | Stabilizes the RBD in the "up" conformation, inhibiting viral entry.[1] | Low micromolar IC50 values against various SARS-CoV-2 variants (Alpha, Beta, Gamma, Delta, Omicron).[1] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | A nucleotide analog that causes premature termination of viral RNA synthesis.[2][3][4][5][6] | Demonstrates in vitro activity against a broad spectrum of coronaviruses.[2] |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) | A nucleoside analog that induces lethal mutagenesis in the viral RNA, leading to non-viable virions.[7][8][9][10][11] | Shown to reduce the risk of hospitalization or death by about 50% in a late-stage study.[8] |
| Nirmatrelvir/Ritonavir (Paxlovid) | Main Protease (Mpro) | Nirmatrelvir is a protease inhibitor that blocks the cleavage of viral polyproteins, preventing viral replication. Ritonavir boosts the concentration of nirmatrelvir.[12][13][14][15][16] | |
| Camostat Mesylate | Transmembrane Protease, Serine 2 (TMPRSS2) | A host-directed therapy that inhibits the TMPRSS2 protease, which is required for Spike protein priming and activation for viral entry.[17][18][19][20][21] |
Experimental Validation of this compound's Mechanism of Action
The mechanism of this compound has been elucidated through a combination of computational and experimental techniques.
In Silico Docking
Objective: To predict the binding site of this compound on the SARS-CoV-2 Spike protein.
Methodology:
-
Protein and Ligand Preparation: The three-dimensional structure of the SARS-CoV-2 Spike protein's receptor-binding domain (RBD) is obtained from the Protein Data Bank or generated through homology modeling. The chemical structure of this compound is prepared by generating 3D coordinates and assigning appropriate charges.
-
Docking Simulation: Molecular docking software (e.g., AutoDock Vina) is used to predict the binding poses of this compound within the defined binding pocket of the RBD. The software calculates the binding affinity (docking score) for each pose.
-
Analysis: The docking poses with the lowest binding energies are analyzed to identify key interacting residues and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions).
Pseudovirus Neutralization Assay
Objective: To determine the inhibitory concentration (IC50) of this compound against SARS-CoV-2 variants.
Methodology:
-
Pseudovirus Production: A replication-deficient viral core (e.g., from HIV-1 or VSV) is co-transfected into producer cells (e.g., HEK293T) with a plasmid encoding the SARS-CoV-2 Spike protein. This results in the production of pseudoviruses that display the Spike protein on their surface and contain a reporter gene (e.g., luciferase or GFP).
-
Neutralization Assay: Target cells expressing the ACE2 receptor are seeded in a multi-well plate. The pseudoviruses are incubated with serial dilutions of this compound before being added to the target cells.
-
Quantification of Infection: After a defined incubation period, the level of infection is quantified by measuring the expression of the reporter gene (e.g., luciferase activity or GFP fluorescence).
-
IC50 Calculation: The concentration of this compound that results in a 50% reduction in reporter gene expression compared to the untreated control is calculated as the IC50 value.
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
Objective: To observe the conformational dynamics of the Spike protein in the presence of this compound.
Methodology:
-
Fluorophore Labeling: The Spike protein is labeled with a donor and an acceptor fluorophore at specific sites that will report on the conformational state of the RBD (e.g., "up" or "down").
-
Immobilization: The labeled Spike proteins are immobilized on a glass surface for observation using a total internal reflection fluorescence (TIRF) microscope.
-
Data Acquisition: The fluorescence signals from individual molecules are recorded over time. FRET efficiency, which is dependent on the distance between the donor and acceptor, is calculated.
-
Analysis: Changes in FRET efficiency over time reveal the conformational transitions of the RBD. The effect of this compound on these dynamics is observed by adding the compound to the sample.
Conclusion
This compound represents a promising lead compound for the development of SARS-CoV-2 therapeutics with a distinct mechanism of action that targets viral entry. Its ability to broadly inhibit various variants of concern highlights its potential as a valuable tool in the ongoing effort to combat COVID-19. The experimental data robustly supports its mode of action, and the detailed protocols provided herein offer a foundation for further investigation and development of this and other entry inhibitors.
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Paxlovid — Wikipédia [fr.wikipedia.org]
- 13. Nirmatrelvir/ritonavir (Paxlovid) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. tridhascholars.org [tridhascholars.org]
comparative analysis of VE607 stereoisomers
A Comparative Analysis of VE607 Stereoisomers as SARS-CoV-2 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the stereoisomers of this compound, a small molecule inhibitor of SARS-CoV-2 entry. This compound has been identified as a promising lead compound for the development of antiviral therapies against COVID-19. The commercially available this compound is a mixture of three stereoisomers: (S,S)-VE607, (R,R)-VE607, and the meso compound (R,S)-VE607.[1] This document summarizes the available experimental data on the differential activity of these stereoisomers, their mechanism of action, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound inhibits SARS-CoV-2 entry into host cells by targeting the viral Spike (S) glycoprotein.[2][3][4][5] Through in silico docking, mutational analysis, and single-molecule Förster resonance energy transfer (smFRET), it has been demonstrated that this compound binds to the receptor-binding domain (RBD) of the S protein at the interface with the human angiotensin-converting enzyme 2 (ACE2) receptor.[2][4][5] This binding stabilizes the RBD in its "up" conformation, a state that is required for ACE2 engagement but paradoxically leads to the inhibition of viral entry.[2][3][4][5] It is proposed that this compound acts as an allosteric inhibitor, preventing the subsequent conformational changes in the Spike protein that are necessary for membrane fusion.[6]
Comparative Analysis of Stereoisomer Activity
While most published studies have evaluated the activity of the this compound mixture, evidence suggests that the individual stereoisomers possess differential antiviral potency. The commercially available this compound is a 1:2:1 mixture of the (S,S), (R,S), and (R,R) isomers, respectively.[1]
Subsequent medicinal chemistry efforts have focused on the (R,R)-VE607 stereoisomer, as it was found to exhibit slightly better neutralization activity against SARS-CoV-2.[1] Although a direct side-by-side comparison of the IC50 values for each stereoisomer against SARS-CoV-2 is not explicitly detailed in the primary literature, the selection of the (R,R) enantiomer for further development points to its superior efficacy.
Antiviral Activity of this compound Mixture
The this compound mixture has demonstrated broad inhibitory activity against various SARS-CoV-2 variants of concern (VOCs) in pseudovirus neutralization assays. The IC50 values are consistently in the low micromolar range, indicating potent antiviral activity.
| SARS-CoV-2 Variant | Pseudovirus IC50 (µM) |
| SARS-CoV-1 | 1.47[3] |
| SARS-CoV-2 (D614G) | 2.42 (authentic virus)[3][7] |
| Alpha | ~2.5 |
| Beta | ~2.5 |
| Gamma | ~2.5 |
| Delta | ~2.5 |
| Omicron (BA.1) | ~2.5 |
| Omicron (BA.2) | ~2.5 |
Note: IC50 values for VOCs are approximated from graphical data presented in Ding et al., 2022.[3]
Cytotoxicity of this compound and its Stereoisomers
Importantly, neither the this compound mixture nor its individual enantiomers exhibited significant cytotoxicity at concentrations up to 100 µM in 293T-ACE2 or Vero-E6 cells, indicating a favorable safety profile in vitro.[3][5][7]
Experimental Protocols
Pseudovirus Neutralization Assay
This assay is a key method for evaluating the antiviral activity of compounds like this compound in a BSL-2 laboratory setting.
Principle: Lentiviral particles are pseudotyped with the SARS-CoV-2 Spike protein and carry a reporter gene, such as luciferase. These particles can infect cells expressing the ACE2 receptor in a single round of infection. The neutralizing activity of a compound is measured by the reduction in reporter gene expression.[8][9][10][11][12]
Methodology:
-
Cell Seeding: HEK293T cells stably expressing ACE2 (293T-ACE2) are seeded in 96-well plates.[11]
-
Compound Dilution: A serial dilution of the test compound (this compound or its stereoisomers) is prepared.
-
Incubation: The SARS-CoV-2 pseudovirus is incubated with the diluted compound for a defined period (e.g., 1 hour) at 37°C.
-
Infection: The virus-compound mixture is then added to the 293T-ACE2 cells.
-
Reporter Gene Assay: After a suitable incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[11]
-
Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of the viral infection, is calculated from the dose-response curve.
Cytotoxicity Assay
Principle: This assay assesses the effect of the compounds on cell viability to ensure that the observed antiviral activity is not due to toxicity.
Methodology:
-
Cell Seeding: 293T-ACE2 or Vero-E6 cells are seeded in 96-well plates.
-
Compound Addition: The cells are treated with a range of concentrations of this compound or its stereoisomers.
-
Incubation: The plates are incubated for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The CC50 (50% cytotoxic concentration) is determined.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the mechanism of this compound action and the experimental workflow for its evaluation.
Caption: Mechanism of this compound-mediated inhibition of SARS-CoV-2 entry.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry. | BioGRID [thebiogrid.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Stabilizes SARS-CoV-2 Spike In the "RBD-up" Conformation and Inhibits Viral Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 10. berthold.com [berthold.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. berthold.com [berthold.com]
Comparative Analysis of VE607 Cross-Resistance with Other Antivirals
A deep dive into the cross-resistance profile of the SARS-CoV-2 entry inhibitor VE607 reveals a promising outlook based on its unique mechanism of action, although direct comparative studies with other classes of antivirals remain to be published. This guide provides a comprehensive comparison of this compound with other key antivirals, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a small molecule inhibitor of SARS-CoV-2 that functions by targeting the Spike (S) protein, a critical component for viral entry into host cells. Its mechanism of action, which involves stabilizing the receptor-binding domain (RBD) in an "up" conformation, is distinct from other major classes of authorized antivirals that target viral replication machinery, such as the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro). This fundamental difference in viral targets strongly suggests a low likelihood of cross-resistance between this compound and drugs like remdesivir (an RdRp inhibitor) or nirmatrelvir (an Mpro inhibitor). While this compound has demonstrated broad activity against various SARS-CoV-2 variants of concern (VOCs), specific mutations, such as Y505T in the Spike protein, have been identified to confer resistance to this compound.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) of this compound against authentic SARS-CoV-2 and pseudoviruses bearing the Spike proteins of various VOCs. This data indicates that this compound maintains its potency across different viral variants, a desirable characteristic for an antiviral.
| Virus/Variant | Assay Type | Cell Line | IC50 (µM) |
| SARS-CoV-2 (D614G) | Authentic Virus | Vero E6 | 2.42 |
| SARS-CoV-2 (D614G) | Pseudovirus | 293T-ACE2 | 3.06 |
| SARS-CoV-1 | Pseudovirus | 293T-ACE2 | 1.47 |
| Alpha (B.1.1.7) | Pseudovirus | 293T-ACE2 | Low µM range |
| Beta (B.1.351) | Pseudovirus | 293T-ACE2 | Low µM range |
| Gamma (P.1) | Pseudovirus | 293T-ACE2 | Low µM range |
| Delta (B.1.617.2) | Pseudovirus | 293T-ACE2 | Low µM range |
| Omicron (BA.1) | Pseudovirus | 293T-ACE2 | Low µM range |
| Omicron (BA.2) | Pseudovirus | 293T-ACE2 | Low µM range |
Cross-Resistance Profile
Currently, there is a lack of published studies directly investigating the cross-resistance between this compound and other classes of SARS-CoV-2 antivirals. However, based on their distinct mechanisms of action, a low potential for cross-resistance can be inferred.
| Antiviral | Target | Mechanism of Action | Known Resistance Mutations | Predicted Cross-Resistance with this compound |
| This compound | Spike Protein (RBD) | Entry Inhibitor: Stabilizes RBD in "up" conformation, inhibiting viral entry. | Y505T in Spike protein. | - |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Polymerase Inhibitor: Causes premature termination of viral RNA synthesis. | Mutations in the RdRp gene (nsp12). | Low |
| Nirmatrelvir | Main Protease (Mpro/3CLpro) | Protease Inhibitor: Blocks the cleavage of viral polyproteins, preventing viral maturation. | Mutations in the Mpro gene (nsp5). | Low |
The absence of overlapping resistance mutations between this compound and inhibitors of RdRp or Mpro supports the potential for combination therapies to enhance efficacy and mitigate the development of resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound.
Pseudovirus Neutralization Assay
This assay is used to determine the inhibitory activity of an antiviral compound against viral entry mediated by the Spike protein of different SARS-CoV-2 variants.
-
Cell Culture: 293T-ACE2 cells, which are human embryonic kidney cells engineered to express the human ACE2 receptor, are cultured in appropriate media.
-
Pseudovirus Production: Pseudoviruses are generated by co-transfecting 293T cells with plasmids encoding a lentiviral backbone (e.g., carrying a luciferase reporter gene), and a plasmid encoding the SARS-CoV-2 Spike protein of a specific variant.
-
Neutralization Assay:
-
Serial dilutions of this compound are prepared.
-
A fixed amount of pseudovirus is incubated with the different concentrations of this compound for a specified time at 37°C.
-
The virus-drug mixture is then added to the 293T-ACE2 cells.
-
After 48-72 hours of incubation, the cells are lysed, and the luciferase activity is measured.
-
-
Data Analysis: The luciferase signal is proportional to the number of infected cells. The IC50 value is calculated as the concentration of this compound that reduces the luciferase signal by 50% compared to the untreated virus control.
Authentic SARS-CoV-2 Inhibition Assay
This assay measures the ability of an antiviral to inhibit the replication of live, infectious SARS-CoV-2.
-
Cell Culture: Vero E6 cells, a monkey kidney epithelial cell line highly susceptible to SARS-CoV-2, are seeded in 96-well plates.
-
Virus Infection:
-
Serial dilutions of this compound are prepared.
-
Vero E6 cells are infected with a known titer of authentic SARS-CoV-2 in the presence of the different concentrations of this compound.
-
-
Quantification of Viral Replication: After a defined incubation period (e.g., 24-48 hours), the level of viral replication is quantified. This can be done through various methods:
-
Plaque Reduction Neutralization Test (PRNT): Staining the cell monolayer to visualize and count viral plaques.
-
RT-qPCR: Quantifying the amount of viral RNA in the cell culture supernatant.
-
Immunofluorescence: Staining for viral antigens within the infected cells.
-
-
Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits viral replication by 50% compared to the untreated control.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of SARS-CoV-2 entry and the logical workflow for assessing antiviral cross-resistance.
VE607: A Comparative Analysis of In Vitro and In Vivo Efficacy Against SARS-CoV-2
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of VE607, a small molecule inhibitor of SARS-CoV-2 entry. The data presented herein is compiled from peer-reviewed studies to assist researchers and drug development professionals in evaluating its potential as an antiviral therapeutic.
In Vitro Efficacy of this compound
This compound has demonstrated broad inhibitory activity against various SARS-CoV-2 variants of concern (VOCs) in vitro. Its efficacy has been evaluated using both pseudoviral particles and authentic SARS-CoV-2 virus in different cell lines.
Pseudovirus Neutralization Assays
This compound effectively neutralized pseudoviruses expressing the Spike proteins of major SARS-CoV-2 VOCs, including the ancestral D614G strain and the Alpha, Beta, Gamma, Delta, and Omicron (BA.1 and BA.2) variants.[1] The half-maximal inhibitory concentrations (IC50) were consistently in the low micromolar range, indicating potent neutralization activity across a spectrum of variants.
| SARS-CoV-2 Variant | Cell Line | IC50 (µM) |
| D614G | 293T-ACE2 | ~2.5 - 3.1 |
| Alpha (B.1.1.7) | 293T-ACE2 | Low µM range |
| Beta (B.1.351) | 293T-ACE2 | Low µM range |
| Gamma (P.1) | 293T-ACE2 | Low µM range |
| Delta (B.1.617.2) | 293T-ACE2 | Low µM range |
| Omicron (BA.1) | 293T-ACE2 | Low µM range |
| Omicron (BA.2) | 293T-ACE2 | Low µM range |
Authentic Virus Plaque Reduction Assays
Consistent with the pseudovirus data, this compound also inhibited the replication of authentic SARS-CoV-2 in Vero E6 cells. The IC50 values obtained from plaque reduction neutralization tests (PRNT) confirmed its antiviral activity against the live virus.
| Virus Strain | Cell Line | IC50 (µM) |
| Authentic SARS-CoV-2 | Vero E6 | Low µM range |
Cell Viability Assays
Importantly, this compound did not exhibit significant cytotoxicity at concentrations effective for viral inhibition. Cell viability assays, such as those using CellTiter-Glo, have shown that this compound is not toxic to 293T-ACE2 or Vero E6 cells at the tested concentrations.
In Vivo Efficacy of this compound
The in vivo efficacy of this compound was evaluated in the K18-hACE2 transgenic mouse model, which is susceptible to SARS-CoV-2 infection and recapitulates aspects of severe COVID-19 in humans.
Prophylactic Treatment in K18-hACE2 Mice
Prophylactic administration of this compound to K18-hACE2 mice prior to intranasal challenge with SARS-CoV-2 resulted in a significant reduction in viral replication in the lungs. While the treatment did not prevent mortality in this highly susceptible mouse model, it led to a 37-fold reduction in lung viral titers compared to the control group.[1][2]
| Animal Model | Treatment | Challenge Virus | Key Finding |
| K18-hACE2 Mice | Prophylactic this compound | SARS-CoV-2 | 37-fold reduction in lung viral replication |
Mechanism of Action
This compound inhibits SARS-CoV-2 entry by targeting the viral Spike (S) glycoprotein. The S protein must undergo a series of conformational changes to mediate fusion between the viral and host cell membranes. A critical step in this process is the transition of the Receptor Binding Domain (RBD) from a "down" (inaccessible) to an "up" (accessible) conformation, which allows it to bind to the host cell receptor, ACE2.
This compound binds to a pocket at the interface of the RBD and the N-terminal domain (NTD) of the S protein. This binding stabilizes the RBD in the "up" conformation. While this may seem counterintuitive, this stabilized "up" state appears to be an allosteric inhibitor of the subsequent conformational changes that are necessary for membrane fusion, effectively blocking viral entry into the host cell.
Caption: Mechanism of this compound-mediated inhibition of SARS-CoV-2 entry.
Experimental Protocols
In Vitro Assays
Pseudovirus Neutralization Assay:
-
HEK293T cells are co-transfected with plasmids encoding a lentiviral backbone (e.g., carrying a luciferase reporter gene), HIV-1 gag-pol, and the SARS-CoV-2 Spike protein of a specific variant.
-
Pseudovirus-containing supernatants are harvested 48-72 hours post-transfection.
-
Serial dilutions of this compound are incubated with a fixed amount of pseudovirus for 1 hour at 37°C.
-
The mixture is then added to 293T-ACE2 cells.
-
After 48-72 hours of incubation, luciferase activity is measured using a luminometer. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase signal compared to the virus-only control.
Plaque Reduction Neutralization Test (PRNT):
-
Vero E6 cells are seeded in 6- or 12-well plates to form a confluent monolayer.
-
Serial dilutions of this compound are incubated with a standardized amount of authentic SARS-CoV-2 (e.g., 100 plaque-forming units) for 1 hour at 37°C.
-
The cell monolayers are washed, and the virus-compound mixture is added.
-
After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Plates are incubated for 2-3 days to allow for plaque formation.
-
Cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Cell Viability Assay (CellTiter-Glo®):
-
Cells (e.g., 293T-ACE2 or Vero E6) are seeded in 96-well plates.
-
After cell attachment, various concentrations of this compound are added to the wells.
-
Plates are incubated for a period that mirrors the duration of the neutralization assays (e.g., 48-72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Luminescence is measured using a luminometer.
In Vivo Study
K18-hACE2 Mouse Model:
-
K18-hACE2 transgenic mice, which express human ACE2, are used.
-
A prophylactic dose of this compound is administered to the mice (specific dose and route of administration may vary between studies).
-
Mice are then challenged intranasally with a specific dose of SARS-CoV-2.
-
A control group receives a vehicle instead of this compound.
-
Mice are monitored daily for weight loss and signs of disease.
-
At a predetermined time point post-infection (e.g., 2-4 days), a subset of mice is euthanized, and their lungs are harvested.
-
Lung tissue is homogenized, and the viral titer is quantified using either a plaque assay on Vero E6 cells or by quantitative real-time PCR (qRT-PCR) to measure viral RNA levels.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound demonstrates consistent and broad in vitro activity against a range of SARS-CoV-2 variants by inhibiting viral entry. In vivo studies in a stringent mouse model support these findings, showing a significant reduction in lung viral replication. The mechanism of action, involving the stabilization of the Spike protein's RBD in a fusion-incompetent "up" conformation, presents a novel strategy for antiviral intervention. Further research, including optimization of in vivo delivery and efficacy in other animal models, is warranted to fully elucidate the therapeutic potential of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
